Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-6(4-7(12)13-2)10-11-8(5)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPBLHBBWSDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a heterocyclic compound of interest in medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide also outlines detailed experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and providing a self-validating framework for analysis.
The pyridazine core is a significant scaffold in the development of novel therapeutic agents and agrochemicals. A thorough understanding of the spectroscopic properties of its derivatives, such as this compound, is paramount for unequivocal structure elucidation, purity assessment, and quality control during the research and development pipeline.
Molecular Structure and Overview
This compound possesses a substituted pyridazine ring, which is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. The substituents—a chloro group, a methyl group, and a methyl acetate group—each impart distinct electronic and steric effects that are reflected in the compound's spectroscopic signatures.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton on the pyridazine ring, the methylene protons of the acetate group, and the methyl protons of both the pyridazine ring and the ester.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Singlet | 1H | Pyridazine ring H-4 |
| ~3.9 - 4.1 | Singlet | 2H | -CH₂-COO- |
| ~3.7 - 3.8 | Singlet | 3H | -COOCH₃ |
| ~2.4 - 2.6 | Singlet | 3H | Pyridazine ring -CH₃ |
Causality of Signal Assignment:
-
Aromatic Proton (H-4): The proton on the pyridazine ring is in an electron-deficient aromatic system, leading to a downfield chemical shift, anticipated in the range of 7.5-7.7 ppm. The absence of adjacent protons would result in a singlet.
-
Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the pyridazine ring and the carbonyl group are expected to resonate in the range of 3.9-4.1 ppm. Their chemical shift is influenced by the deshielding effects of both the aromatic ring and the carbonyl group. This signal will appear as a singlet.
-
Ester Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to produce a sharp singlet around 3.7-3.8 ppm.
-
Pyridazine Methyl Protons (-CH₃): The methyl group attached to the pyridazine ring will also appear as a singlet, but at a more upfield position compared to the ester methyl, likely in the 2.4-2.6 ppm region, due to the electronic environment of the heterocyclic ring.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~170 - 172 | -C OO- (Carbonyl) |
| ~158 - 160 | Pyridazine ring C -6 (attached to Cl) |
| ~150 - 152 | Pyridazine ring C -3 (attached to acetate) |
| ~135 - 137 | Pyridazine ring C -5 (attached to CH₃) |
| ~125 - 127 | Pyridazine ring C -4 |
| ~52 - 54 | -COOC H₃ |
| ~35 - 37 | -C H₂-COO- |
| ~18 - 20 | Pyridazine ring -C H₃ |
Causality of Signal Assignment:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically between 170 and 172 ppm.[1]
-
Pyridazine Ring Carbons: The carbons of the pyridazine ring will resonate in the aromatic region. The carbon attached to the electronegative chlorine atom (C-6) is expected to be significantly downfield. The other substituted carbons (C-3 and C-5) will also be downfield, while the unsubstituted carbon (C-4) will be at a relatively higher field within the aromatic region.
-
Aliphatic Carbons: The methoxy carbon of the ester will appear around 52-54 ppm. The methylene carbon will be found further upfield, and the methyl carbon attached to the pyridazine ring will be the most shielded, appearing in the high-field region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.[2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.[4]
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information. [5] * Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a more prominent molecular ion peak with less fragmentation, useful for confirming the molecular weight.
-
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
High-Resolution Mass Spectrometry (HRMS): For obtaining an accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments. [6]
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral characteristics and following the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided causality-based explanations for spectral features aim to empower scientists with the foundational knowledge to interpret their own experimental data with a high degree of confidence.
References
Sources
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Biological Activities and Therapeutic Potential of Pyridazine Derivatives
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to serve as a versatile synthetic handle, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyridazine derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, cardiovascular disorders, and neurodegenerative diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine core in their research and development endeavors.
Introduction: The Enduring Appeal of the Pyridazine Nucleus
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, nitrogen-containing heterocycles hold a place of particular prominence. The pyridazine moiety, with its distinct arrangement of two contiguous nitrogen atoms within a six-membered aromatic ring, imparts a unique set of electronic and steric properties to molecules that contain it.[1][2] This has led to the discovery of a wide array of pyridazine derivatives with a remarkable spectrum of pharmacological activities.[1][2]
The inherent polarity and hydrogen bonding capabilities of the pyridazine ring facilitate strong and specific interactions with biological targets, such as enzymes and receptors.[1] Furthermore, the pyridazine scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This synthetic tractability has empowered medicinal chemists to generate extensive libraries of pyridazine-based compounds for high-throughput screening and lead optimization.
This guide will explore the major therapeutic areas where pyridazine derivatives have shown significant promise, providing both a high-level overview and detailed, actionable insights for the laboratory researcher.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The development of targeted therapies has revolutionized oncology, and pyridazine derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression.[3] Their ability to selectively target cancer cells while minimizing toxicity to healthy tissues makes them attractive candidates for novel anticancer drugs.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs)
A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. Certain 3,6-disubstituted pyridazine derivatives have been shown to be potent and selective inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle. By binding to the ATP-binding pocket of CDK2, these compounds prevent its phosphorylation activity, leading to cell cycle arrest and apoptosis in cancer cells.
Another critical target for anticancer pyridazine derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family of receptor tyrosine kinases. VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyridazinone-containing compounds have been developed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes angiogenesis and tumor growth.
Figure 1: Mechanism of action of anticancer pyridazine derivatives.
Representative Anticancer Pyridazine Derivatives
| Compound Class | Target | Example Compound | IC50 | Reference |
| 3,6-Disubstituted Pyridazines | CDK2 | 11m | 20.1 nM | [4] |
| Pyridazinones | VEGFR-2 | Compound 5b | 92.2% inhibition at 10 µM | [2] |
Experimental Protocols
This protocol is a general representation based on synthetic strategies reported in the literature.
Materials:
-
Substituted 3,6-dichloropyridazine
-
Appropriate amine or alcohol nucleophile
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Et3N)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous solvent, add the nucleophile (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,6-disubstituted pyridazine.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 substrate
-
[γ-33P]ATP
-
Test compounds (pyridazine derivatives)
-
Kinase buffer
-
Stop solution (e.g., phosphoric acid)
-
Filter plates and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, recombinant CDK2/Cyclin E, and the test compound.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-33P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The precise mechanisms of action for many antimicrobial pyridazine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to:
-
Inhibit essential enzymes: Pyridazine compounds may target and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Disrupt cell membranes: The lipophilic nature of some pyridazine derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.
-
Interfere with quorum sensing: Some compounds may inhibit quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence gene expression.
Representative Antimicrobial Pyridazine Derivatives
| Compound Class | Target Organism | Example Compound | MIC (µM) | Reference |
| Pyridazinone Derivatives | S. aureus (MRSA) | Compound 7 | 3.74 | [5] |
| Pyrrolopyridazines | Pseudomonas aeruginosa | Saturated derivatives | Active | [6] |
Experimental Protocols
Materials:
-
Substituted 4-oxo-4-phenylbutanoic acid
-
Hydrazine hydrate
-
Appropriate aryl aldehyde
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Reflux a mixture of the substituted 4-oxo-4-phenylbutanoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent to form the corresponding 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
React the dihydropyridazinone with an appropriate aryl aldehyde in the presence of a base to introduce a substituent at the 5-position.
-
Further functionalization, such as N-alkylation, can be performed to generate a library of derivatives.
-
Purify the final products by recrystallization or column chromatography.
Materials:
-
Test compounds (pyridazine derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Inoculum of the microorganism at a standardized concentration
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridazine derivatives have shown significant potential as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, offering the potential for effective anti-inflammatory activity with an improved safety profile.
Figure 2: Mechanism of action of anti-inflammatory pyridazinone derivatives.
Representative Anti-inflammatory Pyridazine Derivatives
| Compound Class | Target | Example Compound | IC50 (COX-2) | Reference |
| Pyridazinone Derivatives | COX-2 | Compound 6b | 0.18 µM | [7] |
Experimental Protocols
Materials:
-
Substituted 3-aroylpropionic acid
-
Hydrazine hydrate
-
Appropriate reagents for further modification (e.g., alkyl halides, sulfonyl chlorides)
-
Solvents and purification materials
Procedure:
-
Synthesize the 6-aryl-4,5-dihydropyridazin-3(2H)-one core by reacting a substituted 3-aroylpropionic acid with hydrazine hydrate.
-
Introduce various substituents at the N-2 position of the pyridazinone ring by reacting with appropriate electrophiles.
-
The choice of substituents on the 6-aryl ring and at the N-2 position is crucial for achieving COX-2 selectivity.
-
Purify the final compounds using standard techniques.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37 °C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Cardiovascular Effects: Modulating Vascular Tone and Cardiac Function
Pyridazine derivatives have shown significant promise in the treatment of cardiovascular diseases, particularly as vasodilators and inotropic agents.[2] Their primary mechanism of action in this context is the inhibition of phosphodiesterases (PDEs).
Mechanism of Action: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cardiovascular signaling. Inhibition of PDE3, an isozyme prevalent in cardiac and vascular smooth muscle, leads to an increase in intracellular cAMP levels. In vascular smooth muscle, this results in relaxation and vasodilation. In cardiomyocytes, increased cAMP enhances calcium influx, leading to a positive inotropic (increased contractility) effect. Several pyridazinone derivatives have been developed as selective PDE3 inhibitors, offering a dual mechanism of action for the treatment of heart failure.
Figure 3: Mechanism of action of pyridazinone-based PDE3 inhibitors.
Representative Cardiovascular Pyridazine Derivatives
| Compound Class | Target | Example Compound | Activity | Reference |
| Pyridazinone Derivatives | PDE3 | Bemoradan | Potent inotropic and vasodilator | [2] |
| Pyridazinone Derivatives | Vasodilator | Compound 5 | EC50 = 0.339 µM | [8] |
Experimental Protocols
Materials:
-
Substituted benzoylpropionic acid
-
Hydrazine hydrate
-
Reagents for further chemical modifications
-
Solvents and purification materials
Procedure:
-
The synthesis often starts with the condensation of a substituted benzoylpropionic acid with hydrazine hydrate to form the dihydropyridazinone core.
-
Subsequent modifications, such as oxidation to the pyridazinone and introduction of various substituents at different positions of the pyridazine and phenyl rings, are carried out to optimize PDE3 inhibitory activity and selectivity.
-
Purification is typically achieved through recrystallization or column chromatography.
Materials:
-
Isolated aortic rings from rats or rabbits
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution
-
Phenylephrine or potassium chloride (to induce contraction)
-
Test compounds
Procedure:
-
Mount the isolated aortic rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37 °C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction with phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Neuroprotective Activity: Shielding the Central Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and conditions like neuropathic pain, represent significant unmet medical needs. Pyridazine derivatives have emerged as promising neuroprotective agents through their ability to modulate glutamate transport.
Mechanism of Action: Activation of Excitatory Amino Acid Transporter 2 (EAAT2)
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive extracellular glutamate can lead to excitotoxicity and neuronal damage. Excitatory Amino Acid Transporter 2 (EAAT2) is a glial glutamate transporter responsible for the majority of glutamate reuptake from the synaptic cleft. Upregulation or activation of EAAT2 can enhance glutamate clearance and protect neurons from excitotoxicity. Certain pyridazine derivatives have been identified as potent activators of EAAT2 expression at the translational level, thereby offering a novel therapeutic strategy for neuroprotection.
Figure 4: Mechanism of action of neuroprotective pyridazine derivatives.
Representative Neuroprotective Pyridazine Derivatives
| Compound Class | Target | Example Compound | Activity | Reference |
| Pyridazine Derivatives | EAAT2 Activator | LDN-212320 (3) | Potent EAAT2 activator | [9] |
| Pyridazine Derivatives | EAAT2 Activator | Compound 4f | Reverses oxaliplatin-induced neuropathy | [9] |
Experimental Protocols
Materials:
-
6-aryl-3(2H)-pyridazinone
-
Lawesson's reagent
-
Appropriate bromomethyl derivative
-
Base (e.g., K2CO3)
-
Anhydrous DMF
Procedure:
-
Synthesize the corresponding 6-aryl-3(2H)-pyridazinethione by treating the pyridazinone with Lawesson's reagent.
-
React the pyridazinethione with a suitable bromomethyl derivative in the presence of a base in DMF to introduce a thioether linkage.
-
The nature of the substituent introduced via the bromomethyl derivative is critical for EAAT2 activation.
-
Purify the final product by column chromatography.
Materials:
-
Rodents (e.g., rats, mice)
-
Chemotherapeutic agent to induce neuropathy (e.g., oxaliplatin)
-
Test compounds
-
Von Frey filaments (for assessing mechanical allodynia)
Procedure:
-
Induce neuropathic pain in the rodents by administering a chemotherapeutic agent like oxaliplatin.
-
Administer the test pyridazine derivatives or vehicle to the animals.
-
Assess the development of mechanical allodynia (a key symptom of neuropathic pain) at different time points using von Frey filaments. This involves applying filaments of increasing stiffness to the paw and observing the withdrawal threshold.
-
A significant increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic (and potentially neuroprotective) effect.
Conclusion and Future Directions
The pyridazine scaffold has unequivocally demonstrated its versatility and significance in the field of medicinal chemistry. The diverse range of biological activities exhibited by pyridazine derivatives, from anticancer and antimicrobial to anti-inflammatory, cardiovascular, and neuroprotective effects, underscores the immense potential of this heterocyclic core. The ability to readily modify the pyridazine ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Novel Target Identification: High-throughput screening of diverse pyridazine libraries against novel biological targets will continue to uncover new therapeutic opportunities.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of pyridazine derivatives will facilitate the rational design of more effective and safer drugs.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the therapeutic efficacy and reduce the side effects of potent pyridazine-based drugs.
-
Clinical Translation: The progression of promising pyridazine derivatives from preclinical studies to clinical trials will be crucial for realizing their full therapeutic potential.
References
- The pyridazine heterocycle in molecular recognition and drug discovery. [Source URL not available]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage[Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed[Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI[Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI[Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega[Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online[Link]
-
The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Semantic Scholar[Link]
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and... [Source URL not available]
-
Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. PubMed[Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing[Link]
-
Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. PubMed[Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed[Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health[Link]
-
[Antimicrobial activity of new pyridazine derivatives]. PubMed[Link]
-
Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. ACS Publications[Link]
- Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. [Source URL not available]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a "privileged" scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a lower propensity for cytochrome P450 inhibition, offer distinct advantages in drug design and optimization.[1] This guide provides a comprehensive overview of the discovery, history, and evolving applications of novel pyridazine-containing compounds. We will delve into the synthetic strategies employed to access this versatile core, explore the mechanistic underpinnings of their diverse pharmacological activities, and present key data on notable clinical candidates. Through a blend of historical perspective, mechanistic insights, and practical methodologies, this document aims to equip researchers with the knowledge to effectively leverage the pyridazine scaffold in the pursuit of next-generation therapeutics.
Introduction: The Ascendance of a Heterocyclic Workhorse
Historically, the pyridazine nucleus was often overshadowed by its more ubiquitous phenyl and other heterocyclic counterparts in drug discovery programs. However, a deeper understanding of its inherent electronic and steric attributes has led to its deliberate incorporation into a growing number of bioactive molecules. The adjacent nitrogen atoms create a unique electronic distribution, influencing the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets.[1] This has proven particularly advantageous in addressing challenges related to metabolic stability and off-target effects, such as interactions with the hERG potassium channel.[1]
The journey of pyridazines from chemical curiosities to key pharmacophores is marked by a series of discoveries that showcased their therapeutic potential across a wide spectrum of diseases. Early investigations revealed their utility as antihypertensive and analgesic agents.[2][3] More recently, the FDA approvals of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, have solidified the pyridazine ring's status as a valuable component in contemporary drug design.[1]
Physicochemical Properties and Design Rationale
The strategic incorporation of a pyridazine ring into a drug candidate is often a deliberate choice to modulate its physicochemical and pharmacokinetic properties. The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, facilitating robust interactions with protein targets.[1] Furthermore, the inherent polarity of the pyridazine moiety can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing drug absorption and distribution.
One of the key advantages of the pyridazine scaffold is its potential to mitigate cytochrome P450 (CYP) inhibition, a common hurdle in drug development that can lead to adverse drug-drug interactions.[1] The electron-deficient nature of the ring system generally makes it less susceptible to oxidative metabolism. This, coupled with its ability to reduce interactions with the hERG channel, underscores its value in designing safer medicines.[1]
Synthetic Strategies for Accessing the Pyridazine Core
The construction of the pyridazine ring system can be achieved through a variety of synthetic routes, with the choice of method often dictated by the desired substitution pattern and the nature of the starting materials. A common and versatile approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.
General Experimental Protocol: Synthesis of a Fused-Ring Pyridazine
This protocol describes a representative synthesis of a 5,6-fused ring pyridazine from a 1,2-diacylcyclopentadiene (fulvene) and hydrazine hydrate, a method known for its efficiency and mild reaction conditions.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substituted 1,2-diacylcyclopentadiene (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, perform a separatory extraction to isolate the pyridazine product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure pyridazine compound.[4]
The success of this synthesis is often evidenced by a high percent yield and can be confirmed through characterization techniques such as melting point determination and infrared spectroscopy.[4]
Pharmacological Applications and Mechanisms of Action
Pyridazine and its derivatives have demonstrated a remarkable breadth of pharmacological activities, impacting a wide array of biological targets and pathways.[2][5] This versatility has led to their investigation in numerous therapeutic areas.
Oncology
In the field of oncology, pyridazine-containing compounds have shown significant promise as inhibitors of key signaling pathways that drive tumor growth and proliferation.[6] Many of these derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6] For instance, certain pyridopyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[6]
In Vitro Anticancer Activity of Pyridopyridazin-3(2H)-one Derivatives
| Compound | Target Cell Line | Activity | Reference |
|---|---|---|---|
| 21a-c | MCF-7 (Breast Cancer) | Potent anticancer activity | [6] |
| 20a-d | Various Cancer Cell Lines | Strong anticancer activity |[6] |
Signaling Pathway: Kinase Inhibition by Pyridazine Derivatives
Caption: Pyridazine-based kinase inhibitors can block signaling cascades, preventing cancer cell proliferation.
Cardiovascular Diseases
Several pyridazine derivatives have been developed as potent cardiovascular agents.[2] Levosimendan and Pimobendan are notable examples of pyridazinone-containing drugs used in the treatment of heart failure.[2][3] These compounds often exert their effects through mechanisms such as calcium sensitization and phosphodiesterase (PDE) inhibition, leading to improved cardiac contractility and vasodilation.[2]
Anti-inflammatory and Antiviral Applications
The pyridazine scaffold has also been exploited in the development of anti-inflammatory and antiviral drugs.[7][8] Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] In the antiviral arena, compounds like Pirodavir have been investigated for their ability to inhibit viral replication, although clinical efficacy has been a challenge.[1] The antiviral activity of some pyridazine derivatives against Hepatitis A Virus (HAV) has also been reported, with some compounds exhibiting a virucidal effect.[8]
Clinical Landscape and Future Perspectives
The clinical success of pyridazine-containing drugs is a testament to the therapeutic potential of this heterocyclic core. Several compounds are currently in various stages of clinical development, targeting a range of diseases.
Notable Pyridazine Derivatives in Clinical Development
| Compound | Therapeutic Area | Mechanism of Action | Status | Reference |
|---|---|---|---|---|
| Branaplam (82) | Spinal Muscular Atrophy | mRNA splicing modulator | Clinical Development | [1] |
| ARV-110 (113) | Prostate Cancer | Androgen receptor degrader | Clinical Development | [1] |
| Ensartinib (114) | Lung Cancer | ALK inhibitor | Clinical Development | [1] |
| AZD0095 (352) | Cancer | Monocarboxylate transporter 4 (MCT4) inhibitor | Clinical Evaluation |[1] |
The continued exploration of the pyridazine scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. The ability to fine-tune the physicochemical properties of molecules by incorporating this heterocycle makes it an invaluable tool for medicinal chemists. Future research will likely focus on developing more selective and potent pyridazine derivatives, exploring novel therapeutic targets, and leveraging computational methods to guide the design of next-generation pyridazine-based drugs.
Conclusion
The journey of pyridazine compounds from their initial discovery to their current status as clinically important therapeutics highlights the power of heterocyclic chemistry in drug development. The unique structural and electronic features of the pyridazine ring offer a compelling platform for the design of novel drugs with diverse pharmacological activities. As our understanding of disease biology deepens, the versatility of the pyridazine scaffold will undoubtedly continue to be harnessed to address unmet medical needs and contribute to the advancement of human health.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]
-
Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Epigenomics. [Link]
-
Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [Link]
-
Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Journal of Heterocyclic Chemistry. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Drug Discovery Technologies. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. ijcrt.org [ijcrt.org]
- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Gambit: A Technical Guide to Predicting the Mechanism of Action of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This technical guide delineates a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action of a novel pyridazine derivative, Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate. In the absence of pre-existing biological data for this specific molecule, we will construct a scientifically rigorous, hypothetical mechanism centered on kinase inhibition, a frequent therapeutic avenue for pyridazine-containing compounds.[2] This document will serve as a roadmap, guiding researchers through a logical progression of in silico, in vitro, and in vivo studies designed to systematically test this hypothesis, validate the molecular target, and characterize the compound's therapeutic potential.
Introduction: The Pyridazine Core - A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for drug design.[2] Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding contribute to favorable drug-target interactions.[2][3] The versatility of the pyridazine nucleus is evidenced by its incorporation into a diverse array of approved drugs and clinical candidates, targeting a wide spectrum of diseases.[1] Notably, pyridazine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4][5]
The subject of this guide, this compound, is a novel entity with an as-yet-unexplored biological profile. Its structural features—a chlorinated pyridazine core, a methyl group, and a methyl acetate side chain—provide the basis for a rational, hypothesis-driven investigation into its mechanism of action.
Hypothesis Formulation: Targeting the Kinome
Based on the prevalence of the pyridazine scaffold in known kinase inhibitors, we hypothesize that This compound acts as an inhibitor of a specific protein kinase implicated in oncogenesis. The chloro and methyl substituents on the pyridazine ring likely contribute to the binding affinity and selectivity for the target kinase, while the methyl acetate group may influence solubility and cell permeability.
This central hypothesis will be systematically interrogated through the phased experimental approach detailed below.
Phase I: In Silico Prediction and Target Identification
The initial phase of our investigation will leverage computational methods to narrow the field of potential kinase targets and predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[6][7]
Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[8] We will employ both ligand-based and structure-based pharmacophore modeling.
-
Ligand-Based Approach: This method relies on the principle that similar molecules exhibit similar biological activities.[9] We will construct a pharmacophore model based on a library of known pyridazine-based kinase inhibitors with activity against various oncogenic kinases.
-
Structure-Based Approach: Utilizing the 3D structures of various kinase active sites, we will identify key interaction points for inhibitor binding.[8]
These models will be used to perform virtual screening of our compound against a database of known kinase structures, providing a ranked list of potential targets.
Molecular Docking
Molecular docking simulations will be employed to predict the binding mode and affinity of this compound within the active sites of the top-ranked kinase candidates from the virtual screen. This will provide insights into the specific amino acid residues involved in the interaction and help to refine our hypothesis.
ADME/Tox Profiling
In silico ADME/Tox prediction is crucial for early-stage drug discovery, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.[7][10] We will utilize established computational models to predict key parameters such as:
-
Absorption: Oral bioavailability, Caco-2 permeability.[11]
-
Distribution: Blood-brain barrier penetration, plasma protein binding.[10]
-
Metabolism: Cytochrome P450 inhibition.[2]
-
Excretion: Renal and hepatic clearance.
-
Toxicity: Mutagenicity, carcinogenicity, cardiotoxicity (hERG inhibition).[2]
The workflow for our in silico investigation is depicted in the following diagram:
Caption: In Silico Prediction Workflow.
Phase II: In Vitro Validation
The predictions from Phase I will be rigorously tested in a series of in vitro experiments designed to confirm the predicted kinase target and evaluate the compound's cellular activity.
Biochemical Kinase Assays
The primary goal of this stage is to directly measure the inhibitory activity of this compound against the top-ranked kinase candidates.[12][13] A panel of biochemical kinase assays will be employed.
-
Primary Screen: A single-dose (e.g., 10 µM) screen against the top 5-10 predicted kinases to identify initial hits.
-
Dose-Response Analysis: For any hits from the primary screen, a multi-point dose-response curve will be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Selectivity Profiling: The compound will be tested against a broader panel of kinases to assess its selectivity and identify potential off-target effects.
| Assay Type | Principle | Endpoint | Key Considerations |
| Radiometric Assay | Measures the incorporation of ³²P- or ³³P-labeled ATP into a substrate. | Radioactivity of the phosphorylated substrate. | High sensitivity, but requires handling of radioactive materials. |
| Fluorescence-Based Assays | Utilizes fluorescent probes to detect ATP consumption or product formation. | Change in fluorescence intensity or polarization. | High-throughput, non-radioactive.[14] |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction. | Luminescent signal. | High sensitivity and broad applicability.[15] |
Cell-Based Assays
Cell-based assays are essential to confirm that the observed biochemical activity translates into a functional effect in a more physiologically relevant context.[16]
-
Cell Proliferation/Viability Assays: The effect of the compound on the growth and viability of cancer cell lines known to be dependent on the target kinase will be assessed using assays such as MTT, MTS, or CellTiter-Glo®.[17][18]
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm that the compound binds to the target kinase within the cellular environment.
-
Phosphorylation-Specific Western Blotting: The phosphorylation status of downstream substrates of the target kinase will be analyzed by Western blotting to confirm that the compound inhibits the kinase signaling pathway in cells.
-
Cytotoxicity Assays: The potential for the compound to induce cell death will be evaluated using assays that measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).[19]
The experimental workflow for in vitro validation is as follows:
Caption: In Vitro Validation Workflow.
Phase III: In Vivo Efficacy Studies
The final phase of our investigation will involve evaluating the anti-tumor efficacy of this compound in a preclinical animal model.[20]
Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[20][21]
-
Cell Line-Derived Xenografts (CDX): We will utilize a CDX model established from a cancer cell line that was shown to be sensitive to our compound in the in vitro studies.[22][23]
-
Patient-Derived Xenografts (PDX): For a more clinically relevant model, PDX models, which involve the direct implantation of patient tumor tissue into mice, may be considered. These models better recapitulate the heterogeneity of human tumors.[24]
Study Design
A typical in vivo efficacy study will involve the following:
-
Tumor Implantation: Human cancer cells will be implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the animals will be randomized into treatment and control groups.
-
Dosing and Monitoring: The test compound will be administered to the treatment group via a clinically relevant route (e.g., oral, intraperitoneal). Tumor growth will be monitored regularly by caliper measurements. Animal body weight and general health will also be monitored.
-
Endpoint Analysis: At the end of the study, tumors will be excised and weighed. Portions of the tumor tissue will be collected for pharmacokinetic and pharmacodynamic (e.g., Western blotting for target modulation) analysis.
The logical flow of the in vivo studies is presented below:
Caption: In Vivo Efficacy Study Workflow.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach to predicting and validating the mechanism of action of this compound. By progressing from in silico predictions to in vitro biochemical and cell-based assays, and culminating in in vivo efficacy studies, this framework provides a clear path to understanding the therapeutic potential of this novel pyridazine derivative. The successful execution of this comprehensive plan will not only elucidate the compound's molecular target and mechanism of action but will also provide the critical data necessary to support its further development as a potential therapeutic agent.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
-
Day, C.-P., Merlino, G., & Combs, J. D. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]
-
Cassarà, S., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(1), 533–554. [Link]
-
Wang, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Translational Medicine, 19(1), 491. [Link]
-
Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16168–16180. [Link]
-
Pahikkala, T., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1235–1247. [Link]
-
Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2733–2744. [Link]
-
An, F., & Xie, Y. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 998222. [Link]
-
Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
Tiamiyu, B. B., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac244. [Link]
-
Schaller, D., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Rzhepetskyy, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 449. [Link]
-
Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine, 15(1), 182. [Link]
-
Ríos-Guzmán, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4349. [Link]
-
Arora, M., & Rudresh, H. M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]
-
Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16168–16180. [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
-
Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. [Link]
-
Reaction Biology. (2023). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Traxler, P., et al. (1997). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601–3616. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Target identification and validation in research. [Link]
-
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Crown Bioscience. (n.d.). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
European Pharmaceutical Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
-
Insilico Medicine. (n.d.). Main. [Link]
-
Schaller, D., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]
-
Chen, B., et al. (2012). DRUG TARGET PREDICTIONS BASED ON HETEROGENEOUS GRAPH INFERENCE. Pacific Symposium on Biocomputing, 17, 53–64. [Link]
-
Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]
-
Stefańska, J., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(15), 5800. [Link]
-
Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
-
Wang, Y., et al. (2024). In silico methods for drug-target interaction prediction. Frontiers in Pharmacology, 15, 1368943. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | MDPI [mdpi.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellgs.com [cellgs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Kinase Activity Assays [worldwide.promega.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 23. crownbio.com [crownbio.com]
- 24. startresearch.com [startresearch.com]
Solubility and stability of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
An In-Depth Technical Guide to the Solubility and Stability of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
Introduction
This compound is a substituted pyridazine derivative, a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry due to its wide spectrum of biological activities.[1] Pyridazine cores are key components in various therapeutic agents, including those with anti-tumor and lipid-lowering properties.[2] As an intermediate or a potential active pharmaceutical ingredient (API), a thorough understanding of the physicochemical properties of this compound is paramount for its successful development.
This technical guide provides a comprehensive overview of the solubility and chemical stability of this compound. For drug development professionals, these two parameters are critical determinants of a compound's ultimate success. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and the potential for formation of degradation products that could impact safety and efficacy.
This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols. It explains the causality behind experimental design, empowering researchers to conduct self-validating studies tailored to this specific molecule.
Physicochemical Profile
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. The structure of this compound, featuring a pyridazine ring substituted with a chloro group, a methyl group, and a methyl acetate moiety, dictates its chemical behavior.
Chemical Structure:
(Structure derived from chemical name)
The key physicochemical parameters for this compound, including publicly available predicted data, are summarized below. It is critical to note that predicted values serve as a preliminary guide and must be confirmed by empirical testing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1408074-63-4 | [3] |
| Molecular Formula | C₈H₉ClN₂O₂ | [3] |
| Molecular Weight | 200.62 g/mol | [3] |
| Predicted Boiling Point | 335.2 ± 37.0 °C | [3] |
| Predicted Density | 1.278 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 0.95 ± 0.10 | [3] |
Structural Insights:
-
Pyridazine Ring: The two adjacent nitrogen atoms make the ring electron-deficient and are responsible for the basic character (though the predicted pKa is low, suggesting weak basicity).
-
Methyl Ester Group: This functional group is a primary site for potential hydrolytic degradation, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Chloro Substituent: The chlorine atom on the electron-deficient pyridazine ring may be susceptible to nucleophilic displacement under certain stress conditions.
Solubility Profile Assessment
Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development. The following sections outline a robust protocol for determining the solubility of this compound.
Rationale for Experimental Design
The "gold standard" for solubility determination is the shake-flask method. This protocol is designed to achieve thermodynamic equilibrium, providing a true measure of solubility. The choice of different pH media (e.g., pH 1.2, 4.5, 6.8) is critical as it mimics the physiological environment of the gastrointestinal tract and reveals any pH-dependent solubility, which is expected for a molecule with basic nitrogen centers.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol provides a step-by-step methodology for determining the aqueous solubility of the title compound.
Step 1: Preparation of Buffers
-
Prepare buffers at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid, without enzymes).
Step 2: Sample Preparation
-
Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid should be clearly visible.
-
Causality: Ensuring an excess of solid is present is fundamental to the principle of this method; it guarantees that the solution becomes saturated, allowing for the determination of the maximum equilibrium concentration.
-
Step 3: Equilibration
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) can be run to confirm that the concentration has plateaued.
Step 4: Sample Processing
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved particles.
-
Causality: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The choice of a low-binding filter material like PVDF is important to minimize loss of the analyte.
-
Step 5: Quantification
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as will be developed in the stability section).
-
Calculate the solubility in mg/mL or µg/mL by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Data Presentation
The results of the solubility study should be compiled into a clear, concise table.
Table 2: Sample Solubility Data Table
| Solvent/Medium | Temperature (°C) | pH | Determined Solubility (mg/mL) |
| pH 1.2 Buffer | 37 | 1.2 | Experimental Value |
| pH 4.5 Buffer | 37 | 4.5 | Experimental Value |
| pH 6.8 Buffer | 37 | 6.8 | Experimental Value |
| Water | 25 | ~7.0 | Experimental Value |
| Ethanol | 25 | N/A | Experimental Value |
Visualization of Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Chemical Stability Profile and Forced Degradation
Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance.[4] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated storage to expedite degradation.[5][6] This process is essential for developing and validating a stability-indicating analytical method, which is a cornerstone of any reliable stability study.[7] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without destroying the molecule entirely.[8]
Rationale for a Stability-Indicating Method
A stability-indicating method is an analytical procedure capable of accurately quantifying the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and versatility.[9] The development of such a method is a prerequisite for any stability study.
Experimental Protocol: Forced Degradation Studies
The following protocols outline standard stress conditions. A stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared and subjected to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside the stressed samples.
1. Acid Hydrolysis
-
Procedure: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Conditions: Incubate the solution at 60 °C and analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Causality: Elevated temperature accelerates the reaction, while the acidic condition probes the stability of the ester linkage and other acid-labile functionalities.
2. Base Hydrolysis
-
Procedure: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Conditions: Keep the solution at room temperature and analyze samples at early time points (e.g., 5, 15, 30, 60 minutes).
-
Causality: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis, hence the milder temperature conditions. This is a critical test for the stability of the methyl acetate moiety.
3. Oxidative Degradation
-
Procedure: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂).
-
Conditions: Keep the solution at room temperature and analyze at time points such as 2, 6, and 24 hours.
-
Causality: This test assesses the molecule's susceptibility to oxidation. The electron-rich parts of the molecule, including potentially the pyridazine ring itself, are most likely to react.
4. Thermal Degradation
-
Procedure: Store the stock solution and a sample of the solid-state powder in an oven.
-
Conditions: Maintain the oven at 60 °C. Analyze samples at pre-determined intervals (e.g., 1, 3, 7 days).
-
Causality: This evaluates the intrinsic thermal stability of the molecule in both solution and solid states, which is vital for determining manufacturing and storage conditions.
5. Photostability
-
Procedure: Expose the stock solution and solid powder to a light source that complies with ICH Q1B guidelines. The light source should provide both UV and visible light.
-
Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be kept in the dark.
-
Causality: Photostability testing is a regulatory requirement and determines if the drug substance is light-sensitive, which informs packaging requirements.
Analytical Strategy and Data Analysis
-
Method: A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid) is a suitable starting point. UV detection should be performed at a wavelength that provides a good response for the parent compound.
-
Analysis: For each stress condition, chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance calculation should be performed to ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.
-
Peak Purity: The purity of the parent peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure no degradation products are co-eluting.
Visualization of Workflow
Caption: Workflow for a Forced Degradation Study.
Hypothesized Degradation Pathways
Based on the chemical structure, two primary degradation pathways are anticipated under the described stress conditions. Identifying these helps in the targeted search for degradation products during analysis.
-
Ester Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, (6-chloro-5-methyl-pyridazin-3-yl)acetic acid. This reaction is expected to be significant under both acidic and, particularly, basic conditions.
-
Nucleophilic Substitution of Chlorine: The chloro group attached to the pyridazine ring could potentially be displaced by a hydroxyl group, especially under harsh hydrolytic (acidic or basic) and thermal conditions, leading to the formation of a hydroxypyridazine derivative.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-industry.com [alfa-industry.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Analogs and Derivatives of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide focuses on Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a key intermediate for the synthesis of novel pyridazine derivatives. This document provides a comprehensive overview of its synthesis, chemical properties, and potential for derivatization. Furthermore, it delves into the extensive biological activities exhibited by analogous pyridazine-containing molecules, offering insights into potential therapeutic applications and future research directions. Detailed synthetic protocols, characterization data, and a thorough exploration of structure-activity relationships (SAR) are presented to empower researchers in the design and development of next-generation pyridazine-based therapeutic agents.
Introduction: The Prominence of the Pyridazine Core
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique structural feature imparts a distinct electronic distribution, making the pyridazine ring an attractive scaffold for interaction with various biological targets.[1][2] The inherent π-electron deficiency of the pyridazine nucleus influences its chemical reactivity and provides opportunities for diverse functionalization.[1] Consequently, pyridazine derivatives have been extensively investigated and have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antihypertensive, and antiviral properties.[3][4]
This compound serves as a versatile building block for accessing a library of novel pyridazine analogs. The presence of a chloro substituent at the 6-position offers a reactive handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the methyl acetate moiety at the 3-position can be readily modified or act as a bioisosteric replacement for other functional groups. This guide will explore the synthetic pathways to this key intermediate and its subsequent transformation into a diverse array of derivatives with potential therapeutic value.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core molecule is essential for its handling, reaction optimization, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1408074-63-4 | [5] |
| Molecular Formula | C8H9ClN2O2 | [5] |
| Molecular Weight | 200.62 g/mol | [5] |
| Boiling Point (Predicted) | 335.2 ± 37.0 °C | [5] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.95 ± 0.10 | [5] |
Synthesis of the Core Scaffold: this compound
While a specific, published synthesis for this compound has not been identified in the surveyed literature, a robust and logical synthetic route can be proposed based on well-established transformations of pyridazine systems. The most strategic approach commences with the commercially available precursor, 6-Chloro-5-methylpyridazin-3-amine.
The proposed multi-step synthesis involves:
-
Diazotization of the 3-amino group.
-
Sandmeyer-type cyanation to install a nitrile group at the 3-position.
-
Hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Esterification to yield the final methyl acetate product.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on analogous reactions reported for other heterocyclic systems.[6][7][8]
Step 1: Diazotization of 6-Chloro-5-methylpyridazin-3-amine
-
Rationale: The conversion of the primary amino group into a diazonium salt is a classic and efficient method to generate an excellent leaving group (N₂) for subsequent nucleophilic substitution.[4]
-
Procedure:
-
Suspend 6-Chloro-5-methylpyridazin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.
-
Step 2: Sandmeyer-Type Cyanation
-
Rationale: The Sandmeyer reaction provides a reliable method to introduce a cyano group onto an aromatic ring from a diazonium salt, using a copper(I) cyanide catalyst.[6][9] This nitrile is a key intermediate for the synthesis of the acetic acid side chain.
-
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-Chloro-5-methylpyridazine-3-carbonitrile by column chromatography.
-
Step 3: Hydrolysis of the Nitrile
-
Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[7][8]
-
Procedure:
-
Reflux the 6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a base to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain (6-Chloro-5-methylpyridazin-3-yl)acetic acid.
-
Step 4: Fischer Esterification
-
Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.
-
Procedure:
-
Dissolve (6-Chloro-5-methylpyridazin-3-yl)acetic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the solution, remove the excess methanol under reduced pressure, and neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or distillation under reduced pressure.
-
Derivatization and Analog Synthesis
The core scaffold of this compound offers multiple points for chemical modification to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Modifications at the 6-Position (C-Cl Bond)
The chloro group at the 6-position is highly amenable to various transformations, particularly palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling with boronic acids or their esters in the presence of a palladium catalyst and a base.[10][11][12][13] This is a powerful tool for exploring the impact of diverse aromatic substituents on biological activity.
-
Sonogashira Coupling: The introduction of alkynyl moieties can be achieved through Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper(I).[14] These alkynyl-linked derivatives can serve as final products or as intermediates for further transformations.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide array of substituted amino-pyridazines.[15][16][17] This is particularly relevant given that many biologically active pyridazines feature an amino group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by various nucleophiles, such as alkoxides, thiolates, and amines, to yield ethers, thioethers, and amino derivatives, respectively.[18]
Modifications of the Acetate Side Chain
The methyl acetate group at the 3-position provides another avenue for derivatization.
-
Amide Formation: Reaction with primary or secondary amines can convert the ester into a diverse range of amides. This is a common strategy in medicinal chemistry to modulate solubility, hydrogen bonding capacity, and metabolic stability.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.
-
Hydrolysis: Saponification of the ester will yield the carboxylic acid, which can be coupled with various amines using standard peptide coupling reagents or converted to other functional groups.
-
Bioisosteric Replacement: The carboxylic acid or ester can be replaced with other acidic functional groups, such as a tetrazole, which can have a significant impact on the compound's pharmacokinetic and pharmacodynamic properties.[6]
Biological Activities and Therapeutic Potential of Pyridazine Analogs
Table of Reported Biological Activities for Pyridazine Derivatives:
| Biological Activity | Description and Examples | Key References |
| Anticancer | Pyridazine derivatives have shown efficacy against various cancer cell lines by targeting different pathways, including kinase inhibition. | [3][10] |
| Anti-inflammatory | Many pyridazinone analogs act as anti-inflammatory agents, with some exhibiting analgesic properties. Emorfozan is a marketed anti-inflammatory drug with a pyridazine core. | [10] |
| Antimicrobial | A broad spectrum of antibacterial and antifungal activities has been reported for various pyridazine derivatives. | [1][3] |
| Cardiovascular | Pyridazinone-containing drugs like Pimobendan and Levosimendan are used as cardiotonic agents. Other derivatives have shown antihypertensive effects. | [10] |
| Antiviral | Certain pyridazine compounds have been investigated for their potential to inhibit viral replication. | [4] |
| Anticonvulsant | The pyridazine scaffold has been explored for its potential in developing anticonvulsant therapies. | [10] |
| Herbicidal | Some pyridazine derivatives have found applications in agriculture as herbicides. | [3] |
Structure-Activity Relationship (SAR) Insights and Future Directions
The development of novel therapeutic agents based on the pyridazine scaffold is an active area of research. SAR studies on various classes of pyridazine derivatives have provided valuable insights for drug design. For instance, in a series of pyridazine-based amyloid inhibitors, the type and position of substituents on flanking aryl rings were found to be crucial for their inhibitory activity.[19]
For the analogs of this compound, future research should focus on:
-
Systematic Derivatization: Employing the synthetic strategies outlined in Section 4 to create a focused library of analogs with diverse substituents at the 3- and 6-positions.
-
Biological Screening: Evaluating these new compounds in a panel of relevant biological assays to identify initial hits for various therapeutic targets (e.g., kinases, GPCRs, enzymes).
-
Computational Modeling: Using computational tools to guide the design of new analogs and to understand the molecular basis of their biological activity.
-
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of promising lead compounds to optimize their drug-like characteristics.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide array of novel pyridazine derivatives. The synthetic pathways and derivatization strategies detailed in this guide provide a roadmap for researchers to access a rich chemical space. Given the extensive and diverse biological activities associated with the pyridazine scaffold, the analogs derived from this core molecule hold significant promise for the discovery and development of new therapeutic agents to address a multitude of diseases. A systematic and integrated approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, will be key to unlocking the full therapeutic potential of this important class of heterocyclic compounds.
References
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved January 23, 2026, from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved January 23, 2026, from [Link]
-
6-Chloro-5-methylpyridazin-3-amine. (n.d.). Georganics. Retrieved January 23, 2026, from [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
How can you prepare acetic acid from acetonitrile? (2025). Filo. Retrieved January 23, 2026, from [Link]
-
conversion of Acetonitrile into Acetic acid. (2018). Brainly.in. Retrieved January 23, 2026, from [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Bentham Science. Retrieved January 23, 2026, from [Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
-
Suzuki-Miyaura Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Removal of amino in anilines through diazonium salt-based reactions. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
CAS No.1408074-63-4 | this compound. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 23, 2026, from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 8. brainly.in [brainly.in]
- 9. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate: Safety, Handling, and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related compounds to establish a robust framework for safe handling, storage, and emergency procedures. The core focus is on providing practical, field-proven insights rooted in established chemical safety principles.
Compound Profile and Structural Analogs
This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in pharmacologically active molecules, known to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a chloro group, a methyl group, and a methyl acetate moiety on the pyridazine ring suggests its role as a key intermediate in the synthesis of more complex molecules.[3][4][5]
| Property | Value (Predicted) | Source |
| CAS Number | 1408074-63-4 | [6] |
| Molecular Formula | C8H9ClN2O2 | [6] |
| Molecular Weight | 200.62 | [6] |
| Boiling Point | 335.2±37.0 °C | [6] |
| Density | 1.278±0.06 g/cm3 | [6] |
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide draws upon safety data for structurally analogous compounds:
-
3-Chloro-6-methylpyridazine: Shares the chlorinated methyl-pyridazine core, providing insights into the hazards of the main heterocyclic system.[7][8]
-
Methyl Chloroacetate: Provides data on the reactivity and toxicity of the acetate functional group, particularly its handling as a flammable and toxic liquid.[9]
-
Methyl Acetate: Offers general guidance on the handling of a volatile and flammable ester.[10][11]
Hazard Identification and Risk Assessment
Based on the analysis of its structural components, this compound is presumed to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][12]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7]
-
Sensitization: May cause an allergic skin reaction.[7]
A thorough risk assessment should be conducted before handling this compound, considering the quantities used, the nature of the experimental procedures, and the potential for exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is crucial when working with this compound. The following workflow outlines the essential steps for safe handling.
Caption: A workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Specifications:
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[13]
-
Hand Protection: Wear suitable chemical-resistant gloves. Nitrile gloves are a good initial choice, but compatibility should be verified for prolonged contact or immersion.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or procedures with a high risk of splashing, consider additional protective clothing.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12][13]
Spill Response Protocol:
Caption: A stepwise protocol for responding to a spill of this compound.
For minor spills, clean up immediately, avoiding dust generation. For major spills, alert the emergency services and follow their guidance.[7]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.
-
Fire and Explosion Hazards: While the compound itself is not expected to be highly flammable, the presence of the methyl acetate group suggests that it may be combustible and could form explosive mixtures with air.[11] Keep away from heat, sparks, and open flames.[9]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Contaminated packaging should be treated as the substance itself.
Synthetic Context and Applications
This compound is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.[4] The chloro-substituent on the pyridazine ring serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity. The methyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
The synthesis of related pyridazine structures often involves multi-step processes, including cyclization, chlorination, and functional group interconversion.[3]
References
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. [Link]
-
Methyl acetate - Penta chemicals. (2025-04-23). [Link]
-
Methyl Acetate - Safety Data Sheet. (2019-03-25). [Link]
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google P
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (2025-08-07). [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC - NIH. [Link]
-
(IUCr) 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H). (2022-03-09). [Link]
-
6-Chloro-5-methylpyridazin-3(2H)-one - High purity | EN - Georganics. [Link]
Sources
- 1. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-5-methylpyridazin-3-amine (66346-87-0) at Nordmann - nordmann.global [nordmann.global]
- 5. 6-Chloro-5-methylpyridazin-3(2H)-one - High purity | EN [georganics.sk]
- 6. alfa-industry.com [alfa-industry.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.se [fishersci.se]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. agilent.com [agilent.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The Strategic Integration of Pyridazine Intermediates in Modern Pharmaceutical Manufacturing
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyridazine Scaffold - A Pillar of Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold." Its unique electronic properties and structural features have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Unlike its carbocyclic counterpart, benzene, the pyridazine ring possesses a distinct dipole moment and hydrogen bonding capabilities conferred by the nitrogen atoms.[2] These attributes enhance aqueous solubility and facilitate critical interactions with biological targets, making pyridazine derivatives highly valuable in drug design.[2]
The strategic incorporation of a pyridazine moiety can significantly improve a molecule's pharmacokinetic profile, including metabolic stability.[2][3] This guide provides an in-depth exploration of the synthesis and application of key pyridazine intermediates, illustrated through their roles in the manufacturing of notable pharmaceuticals. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols.
Foundational Synthesis: Accessing Key Pyridazine Building Blocks
The versatility of the pyridazine core in drug synthesis is predicated on the efficient and scalable production of key intermediates. The most common synthetic strategies involve the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine, a robust method for forming the heterocyclic ring.[4]
General Synthetic Workflow: Pyridazine Ring Formation
The diagram below illustrates the fundamental principle of pyridazine synthesis from a 1,4-dicarbonyl precursor and hydrazine. This reaction is a cornerstone for creating the core scaffold, which can then be further functionalized.
Caption: General pathway for pyridazine synthesis.
Application Protocol 1: Synthesis of 3,6-Dichloropyridazine
Principle: 3,6-Dichloropyridazine is a critical and widely used intermediate, serving as an electrophilic scaffold for introducing various nucleophiles. Its synthesis is typically achieved from maleic hydrazide (3,6-dihydroxypyridazine) via a chlorination reaction. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is essential to replace the hydroxyl groups with chlorine atoms, transforming the pyridazinone tautomer into the highly reactive dichloro derivative.[5]
Materials & Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3,6-Dihydroxypyridazine | 98% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Merck |
| Chloroform | ACS Grade | Fisher Scientific |
| Round-bottom flask (100mL) | - | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer/hotplate | - | IKA |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dihydroxypyridazine (4.48g, 40 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (9.20g, 60 mmol) and chloroform (20 mL) to the flask.[5]
-
Reaction Conditions: Heat the mixture to 50°C and stir for 4 hours.[5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring the mixture into crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3,6-dichloropyridazine.
Causality and Field Insights:
-
Choice of POCl₃: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent suitable for converting the relatively unreactive hydroxyl groups of the pyridazinone tautomer into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Solvent: Chloroform is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reaction temperature.[5]
-
Temperature Control: Maintaining the temperature at 50°C is crucial. Higher temperatures can lead to the formation of undesired byproducts, while lower temperatures may result in an incomplete reaction.[5]
Case Study: Minaprine Synthesis - Leveraging the Pyridazine Core
Minaprine is an antidepressant drug that showcases the utility of a functionalized pyridazine intermediate.[4][6] Its synthesis involves a nucleophilic aromatic substitution on a chloropyridazine derivative.[7]
Synthetic Pathway of Minaprine
The synthesis of Minaprine hinges on the reaction between a prepared chloropyridazine intermediate and a side-chain amine, demonstrating a classic nucleophilic aromatic substitution.
Caption: Synthetic workflow for the drug Minaprine.
Application Protocol 2: Synthesis of Minaprine
Principle: The final key step in Minaprine synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the chlorine-substituted carbon, making it susceptible to attack by the primary amine of N-(2-aminoethyl)morpholine. This reaction efficiently couples the two key fragments to form the final drug molecule.[7]
Materials & Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3-Chloro-6-phenyl-pyridazine | 97% | Custom Synthesis |
| N-(2-aminoethyl)morpholine | 98% | Sigma-Aldrich |
| Dioxane | Anhydrous | Acros Organics |
| Round-bottom flask (50mL) | - | VWR |
| Reflux condenser | - | VWR |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-chloro-6-phenyl-pyridazine (0.01 mol) and N-(2-aminoethyl)morpholine (0.01 mol).
-
Solvent Addition: Add anhydrous dioxane (20 mL) to the flask.
-
Reaction Conditions: Heat the mixture to reflux for 6 hours.[1] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure Minaprine.
Causality and Field Insights:
-
Choice of Amine: The primary amine on the morpholine-containing side chain is a potent nucleophile, ideal for displacing the chloride on the activated pyridazine ring.
-
Solvent and Temperature: Dioxane is a suitable high-boiling point solvent that facilitates the reaction at reflux temperature, ensuring a reasonable reaction rate. Anhydrous conditions are preferred to prevent side reactions with water.
-
Self-Validating System: The progress of the reaction can be easily tracked by TLC, observing the disappearance of the starting materials and the appearance of the more polar product spot. The final product's identity and purity can be confirmed using standard analytical techniques like NMR and Mass Spectrometry.
Pyridazine as a Bioisostere in Drug Design
The pyridazine ring is often used as a bioisostere for other aromatic systems, such as phenyl or pyridine rings.[3][8] A bioisosteric replacement can modulate a compound's properties to enhance efficacy, improve metabolic stability, or reduce toxicity.[3] The introduction of the two adjacent nitrogen atoms increases polarity and provides additional hydrogen bond acceptor sites, which can lead to altered target binding and improved pharmacokinetic profiles.[2][3]
Conclusion
Pyridazine intermediates are indispensable tools in modern pharmaceutical manufacturing. Their unique chemical properties allow for versatile functionalization, making them key components in the synthesis of a wide array of drugs. The protocols and insights provided in this guide demonstrate the strategic importance of understanding the underlying principles of pyridazine chemistry to enable efficient and scalable synthesis of vital medicines. From foundational building blocks like 3,6-dichloropyridazine to their application in complex drug targets, the pyridazine scaffold continues to be a source of innovation in drug discovery and development.
References
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Wikipedia. Pyridazine. [Link]
-
AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269–3279. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1462. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2325–2398. [Link]
-
El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
- Google Patents.
-
Wikipedia. Minaprine. [Link]
-
Gmeiner, P., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]
-
Baxter, A. D., et al. (1998). Parallel solid-phase synthesis of zatebradine analogues as potential I(f) channel blockers. Bioorganic & Medicinal Chemistry Letters, 8(24), 3551–3556. [Link]
-
Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2099–2139. [Link]
-
ResearchGate. FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. [Link]
-
Mokrov, G., & Bobrovskii, S. (2021). Creation of “specific bradycardic agents” and HCN channel blockers among biaromatic compounds. ResearchGate. [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
Wikimedia Commons. File:Minaprine synthesis 1989.svg. [Link]
- Google Patents. Method for synthetizing 3,6-dichloropyridazine.
-
Cignarella, G., et al. (1996). Design, synthesis and preliminary biological evaluation of zatebradine analogues as potential blockers of the hyperpolarization-activated current. Il Farmaco, 51(10), 667–675. [Link]
-
National Center for Biotechnology Information. Minaprine. PubChem Compound Database. [Link]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. [Link]
-
Homer, R. F., et al. (1950). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 72(11), 5349–5349. [Link]
-
Royal Society of Chemistry. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
-
ResearchGate. A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Proceedings of the National Academy of Sciences. Structural determinants of ivabradine block of the open pore of HCN4. [Link]
-
Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]
-
MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
-
ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
National Center for Biotechnology Information. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. [Link]
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minaprine - Wikipedia [en.wikipedia.org]
- 8. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Biological Activity of Pyridazine Esters
Foreword: The Promise of Pyridazine Scaffolds in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous compounds with a wide spectrum of biological activities.[1][2] Pyridazine esters, in particular, have emerged as a promising class of molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications.[3][4][5][6] This guide provides a comprehensive framework for the robust experimental design and execution of screening campaigns aimed at identifying and characterizing the biological activities of novel pyridazine ester libraries.
Section 1: The Cornerstone of Discovery - A Robust Experimental Design
A successful screening campaign is not merely about the number of compounds tested but is fundamentally reliant on a meticulously planned and validated experimental design.[7][8] A robust design ensures that the data generated is reproducible, reliable, and ultimately, translatable into meaningful therapeutic leads.[9]
The "Why": Causality in Experimental Choices
Every element of the experimental design should be deliberate and justifiable. The "why" behind each choice is critical for ensuring the scientific integrity of the screening campaign.
-
Assay Selection: The choice of primary and secondary assays is dictated by the therapeutic hypothesis. For a library of pyridazine esters, a tiered approach is often most effective. A primary screen for general cytotoxicity, such as the MTT assay, can efficiently filter out broadly toxic compounds.[10] This is then followed by more specific secondary assays targeting the desired biological activity, such as antimicrobial susceptibility testing or anti-inflammatory marker quantification.[11] This hierarchical approach conserves resources and focuses efforts on the most promising candidates.
-
Concentration-Response: Initial screening at a single, relatively high concentration (e.g., 10-50 µM) is a common strategy to maximize the chances of identifying "hits".[7] However, it is crucial to follow up with multi-point dose-response curves for confirmed hits to determine their potency (e.g., IC50 or EC50 values) and to eliminate false positives that may only be active at high concentrations.[11]
-
Controls, Controls, Controls: The inclusion of appropriate controls on every assay plate is non-negotiable for data normalization and quality control.[4][12]
-
Negative Controls (Vehicle): Typically, the solvent used to dissolve the compounds (e.g., DMSO) at the same final concentration as in the test wells. This control represents 0% activity or 100% viability.[3]
-
Positive Controls: A known active compound for the specific assay (e.g., a standard antibiotic for an antimicrobial assay or a known cytotoxic drug for a cancer cell line). This control represents 100% activity and is crucial for calculating the Z'-factor, a statistical measure of assay quality.[3][10] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[3][10]
-
Untreated Controls: Cells or reagents without any compound or vehicle, which can help identify any effects of the vehicle itself.
-
The Logic of the Plate Layout
The physical arrangement of samples and controls on a microtiter plate can significantly impact data quality by mitigating systematic errors such as edge effects.[2] A well-designed plate map is essential for the validity of high-throughput screening (HTS) data.
-
Scattered Controls: Distributing positive and negative controls across the plate, rather than clustering them in specific columns or rows, helps to identify and correct for spatial variations in signal.[5]
-
Buffer Zones: The outermost wells of a plate are more susceptible to evaporation and temperature fluctuations, leading to "edge effects." It is good practice to fill these wells with a buffer or media and exclude them from the analysis.
Section 2: The Screening Cascade - From Primary Hits to Validated Leads
The process of identifying a promising drug candidate from a large compound library is a multi-step journey. This "screening cascade" is designed to progressively narrow down the number of compounds through a series of increasingly rigorous assays.
Caption: A typical screening cascade for identifying bioactive compounds.
Section 3: Detailed Protocols for Key Biological Assays
The following protocols are provided as a starting point and should be optimized and validated for the specific cell lines, bacterial strains, and reagents being used.
Protocol 1: Anticancer Activity Screening - The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells with >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine esters in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control (e.g., doxorubicin), and vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Activity Screening - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism in a liquid growth medium. The lowest concentration that shows no turbidity is determined as the MIC.[16]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microtiter plates
-
Standard antibiotic as a positive control (e.g., Gentamicin, Ampicillin)[18]
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the pyridazine esters in the broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read at 600 nm using a microplate reader.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Pyridazine Ester 1 | 16 | >64 |
| Pyridazine Ester 2 | 8 | 32 |
| Gentamicin (Control) | 0.5 | 1 |
Protocol 3: Anti-inflammatory Activity Screening - Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS).[12][19]
Principle: The concentration of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[12][20]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom microtiter plates
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Stimulation:
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent Part A to each supernatant sample and standard.[19]
-
Incubate for 5-10 minutes at room temperature, protected from light.[19]
-
Add 50 µL of Griess Reagent Part B to all wells.[19]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.[19]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Data Analysis:
The percentage of NO inhibition is calculated as:
% NO Inhibition = [1 - (Nitrite concentration in treated cells / Nitrite concentration in LPS-stimulated cells)] * 100
It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cell death.
Section 4: Ensuring Trustworthiness - The Self-Validating System
An assay is only as good as its validation.[21] A self-validating system incorporates continuous monitoring of assay performance to ensure the reliability of the screening data.
-
Phase-Appropriate Validation: The extent of assay validation should be appropriate for the stage of drug discovery. For initial HTS, a "fit-for-purpose" validation focusing on robustness and reproducibility is sufficient. As promising compounds progress, more extensive validation according to regulatory guidelines (e.g., ICH Q2(R2)) becomes necessary.
-
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Caption: The lifecycle of assay validation in drug discovery.
Conclusion: A Pathway to Novel Therapeutics
The screening of pyridazine ester libraries holds significant potential for the discovery of novel therapeutic agents. By adhering to the principles of robust experimental design, employing validated assay protocols, and implementing a rigorous screening cascade, researchers can significantly enhance the probability of identifying promising lead compounds. This guide provides a foundational framework to empower scientists in their quest for the next generation of medicines.
References
-
Al-Tel, T. H. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4481. [Link]
-
El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(1), 1-18. [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 758. [Link]
-
Assay Guidance Manual. (2004). Robust or Go Bust. National Center for Advancing Translational Sciences. [Link]
-
Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]
-
Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116743. [Link]
-
EDRA S.p.A. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
MDPI. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Experimental design and statistical methods for improved hit detection in high-throughput screening. Journal of biomolecular screening, 12(5), 644–657. [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Lee, J. Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4646. [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Yilmaz, M., et al. (2023). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 28(14), 5424. [Link]
-
Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in pharmacology, 74, 9.1.1–9.1.25. [Link]
-
Zaharia, C., et al. (2016). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 21(10), 1284. [Link]
-
Lamberth, C. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Drug Discovery, 4(1), FDD82. [Link]
-
SRI International. (n.d.). Biological assay development and validation. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
American Pharmaceutical Review. (2018). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. [Link]
-
Sartorius. (2022). Creating a Design of Experiments Study to Predict Formula Robustness. [Link]
-
FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]
-
Chen, B., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 968-982. [Link]
-
National Center for Biotechnology Information. (2017). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. [Link]
-
ResearchGate. (2017). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
National Center for Biotechnology Information. (2017). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Columbia University Department of Systems Biology. (n.d.). Screening Libraries. [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
Premier Research. (2024). Do Your Biologics Assays Tell the Whole Story?. [Link]
-
Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5557-5585. [Link]
-
ResearchGate. (2023). Anti‐inflammatory activity of pyridazinones: A review. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Using Design of Experiments (DoE) in Method Development | Lab Manager [labmanager.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. news-medical.net [news-medical.net]
- 12. support.collaborativedrug.com [support.collaborativedrug.com]
- 13. news-medical.net [news-medical.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
- 18. ICH Official web site : ICH [ich.org]
- 19. dispendix.com [dispendix.com]
- 20. fda.gov [fda.gov]
- 21. infinixbio.com [infinixbio.com]
Application Notes and Protocols for the Derivatization of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine ring system is a prominent heterocyclic motif in modern drug discovery, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] Its unique arrangement of two adjacent nitrogen atoms imparts a distinct electronic character, influencing hydrogen bonding capacity, metabolic stability, and solubility, making it an attractive scaffold for targeting a wide array of biological targets.[3][4] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][4][5][6]
Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate serves as a highly valuable starting material for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. This molecule possesses three key points for chemical modification: the reactive chloro group at the 6-position, the ester functionality at the 3-position's side chain, and the methyl group at the 5-position, which can be a site for more advanced modifications. The strategic derivatization at these positions allows for a systematic exploration of the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore scientifically-grounded strategies and provide detailed, field-proven protocols for key transformations, enabling the efficient generation of analog libraries for robust SAR studies.
Strategic Overview of Derivatization
The primary goal of derivatizing this compound is to systematically probe the structure-activity landscape. The derivatization strategy can be broadly divided into two main avenues: modification of the pyridazine core at the C6-position and elaboration of the acetate side chain.
Caption: Derivatization strategy for SAR studies.
Part 1: Modification of the Pyridazine Core at the C6-Position
The chlorine atom at the C6-position is an excellent handle for introducing a wide variety of substituents via transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, allowing the introduction of diverse aryl, heteroaryl, or vinyl groups.[7] This is crucial for exploring how steric bulk, electronic properties, and conformational flexibility at this position impact biological activity. The reaction is generally tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling aryl halides with amines.[6] This is a powerful tool for introducing a diverse range of primary and secondary amines, including anilines, alkylamines, and cyclic amines, at the C6-position. These modifications can introduce key hydrogen bond donors and acceptors, as well as modulate the basicity and overall polarity of the molecule. The choice of ligand is critical for achieving high yields, especially with less reactive chloropyridazines.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 equiv.) or a G3/G4 palladacycle (0.02 equiv.), a suitable phosphine ligand like Xantphos or RuPhos (0.04 equiv.), and a strong, non-nucleophilic base such as NaOtBu (1.5 equiv.) or K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Cool the reaction mixture, quench with saturated aqueous NH₄Cl solution, and extract with an organic solvent. Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by silica gel chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Rationale: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C6-position.[2] This method is particularly useful for introducing oxygen, sulfur, and some nitrogen nucleophiles. SNAr reactions are often operationally simpler and more cost-effective than cross-coupling reactions, as they do not require a metal catalyst.
Protocol 3: General Procedure for SNAr with O- or S-Nucleophiles
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the desired alcohol or thiol (1.2-1.5 equiv.) and a base such as K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv., used with caution).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, pour it into ice-water, and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Part 2: Elaboration of the Acetate Side Chain
The ester functionality of the acetate side chain is a versatile handle for introducing a variety of functional groups, most commonly through hydrolysis followed by amide bond formation.
Ester Hydrolysis
Rationale: Conversion of the methyl ester to the corresponding carboxylic acid provides a key intermediate for further diversification. The carboxylic acid can then be coupled with a wide array of amines to generate a library of amides, which can probe interactions with biological targets through hydrogen bonding and introduce diverse substituents.
Protocol 4: Ester Hydrolysis to Carboxylic Acid
-
Reaction Setup: Dissolve this compound or its C6-derivatized analog (1.0 equiv.) in a mixture of THF or methanol and water.
-
Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) (1.5-2.0 equiv.) or sodium hydroxide (NaOH) (1.5-2.0 equiv.), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Amide Bond Formation
Rationale: Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Coupling the carboxylic acid intermediate with a diverse panel of amines allows for the exploration of a vast chemical space, enabling fine-tuning of the molecule's properties.
Protocol 5: General Procedure for Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid intermediate (1.0 equiv.) in a suitable aprotic solvent such as DMF or CH₂Cl₂. Add a coupling agent like HATU (1.2 equiv.) or EDC (1.2 equiv.) in combination with HOBt (1.2 equiv.).
-
Activation: Add a base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Reaction Execution: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.
Data Presentation for SAR Analysis
A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity. The data should be organized to clearly illustrate the impact of each structural modification.
Table 1: Hypothetical SAR Data for C6-Substituted Analogs
| Compound ID | R¹ (at C6) | R² (Side Chain) | Target Activity IC₅₀ (nM) |
| Start | -Cl | -OCH₃ | >10,000 |
| 1a | -Phenyl | -OCH₃ | 8,500 |
| 1b | -4-Fluorophenyl | -OCH₃ | 5,200 |
| 1c | -Morpholino | -OCH₃ | 1,500 |
| 1d | -Piperidin-1-yl | -OCH₃ | 980 |
| 1e | -Phenoxy | -OCH₃ | 3,400 |
Table 2: Hypothetical SAR Data for Side Chain Amide Analogs
| Compound ID | R¹ (at C6) | R² (Side Chain Amide) | Target Activity IC₅₀ (nM) |
| 2a | -Morpholino | -OH (Carboxylic Acid) | 1,200 |
| 2b | -Morpholino | -NH-CH₃ | 950 |
| 2c | -Morpholino | -NH-Cyclopropyl | 450 |
| 2d | -Morpholino | -N(CH₃)₂ | 2,100 |
| 2e | -Morpholino | -NH-Benzyl | 780 |
Experimental Workflows
Caption: Workflow for C6-position modification.
Caption: Workflow for side chain amidation.
Conclusion
This compound is a versatile and valuable starting material for generating diverse libraries of pyridazine derivatives for SAR studies. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and side-chain amidation provide a robust framework for systematically exploring the chemical space around this privileged scaffold. By employing these methods, researchers can efficiently synthesize novel analogs to identify compounds with improved biological activity and drug-like properties.
References
-
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. Available at: [Link]
-
Hassan, M. S. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(38), 26785-26804. Available at: [Link]
-
Hassan, M. S. A., et al. (2022). Biological activities of pyridazinones. ResearchGate. Available at: [Link]
-
Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. Available at: [Link]
-
Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 30(6), 1974-1976. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
El-Malah, A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2758. Available at: [Link]
-
Coad, P., & Coad, R. A. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 29(7), 1920-1922. Available at: [Link]
-
LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. Available at: [Link]
-
Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(38), 9483-9486. Available at: [Link]
-
orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
Gellis, A., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1229. Available at: [Link]
-
Al-dujaili, A. H., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(9), 15893-15907. Available at: [Link]
-
Hossain, M. A., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega, 3(10), 14335-14346. Available at: [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]
- Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides.
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emerging Potential of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate in Agrochemical Discovery: A Guide for Researchers
The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. Within the vast landscape of chemical scaffolds, pyridazine derivatives have consistently demonstrated significant potential, exhibiting a broad spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1] This guide focuses on a promising, yet underexplored member of this class: Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate. While extensive research on this specific molecule is nascent, its structural features suggest considerable utility as both a key synthetic intermediate and a candidate for biological screening programs.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical applications of this compound. It provides a putative synthetic pathway, detailed protocols for biological screening, and a framework for investigating its mechanism of action, all grounded in established scientific principles and methodologies.
Chemical Profile and Synthesis
This compound possesses a pyridazine core, a six-membered heterocyclic ring with two adjacent nitrogen atoms.[2] This core structure is known to interact with various biological targets.[3] The presence of a chloro substituent offers a reactive site for nucleophilic substitution, making it a versatile intermediate for creating diverse chemical libraries. The methyl and methyl acetate groups can influence the molecule's solubility, stability, and interaction with target enzymes or receptors.
Proposed Synthesis Workflow
A plausible synthetic route to this compound can be extrapolated from established methods for similar pyridazine derivatives. A potential pathway involves the cyclization of a suitable precursor to form the pyridazine ring, followed by chlorination and esterification.
Caption: Proposed synthetic workflow for this compound.
Application as a Synthetic Intermediate
The chloro group at the 6-position of the pyridazine ring is a key functional handle for further chemical modification. This allows for the creation of a library of derivatives by reacting this compound with various nucleophiles. This approach, often referred to as intermediate derivatization, is a powerful strategy in the discovery of novel agrochemicals.[4]
Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
-
Base (e.g., K₂CO₃, NaH, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add the nucleophile (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly when using strong bases like NaH.
-
Anhydrous Solvent: Ensures that the base and nucleophile are not consumed by reaction with water.
-
Base: Activates the nucleophile by deprotonation, increasing its reactivity towards the electrophilic carbon bearing the chlorine atom. The choice of base depends on the pKa of the nucleophile.
-
Monitoring by TLC: Allows for real-time tracking of the reaction's progress, preventing over- or under-reaction.
Biological Screening Protocols
Given the known activities of pyridazine derivatives, this compound and its derivatives should be subjected to a battery of biological screens to assess their potential as herbicides, fungicides, and insecticides. High-throughput screening (HTS) methods are recommended for initial evaluation.
Herbicidal Activity Screening
In vitro and whole-plant bioassays are essential for evaluating herbicidal potential.
1. In Vitro Seed Germination and Seedling Growth Assay:
This assay provides a rapid assessment of a compound's effect on fundamental plant processes.[5]
Materials:
-
Seeds of monocot (e.g., Lolium rigidum) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Petri dishes with filter paper.
-
Test compound stock solution (e.g., in DMSO).
-
Growth medium (e.g., 0.5% agar in water).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare a dilution series of the test compound in the growth medium. A typical starting concentration range is 1 to 1000 µM.
-
Dispense a fixed volume of each concentration into sterile Petri dishes containing filter paper.
-
Place a predetermined number of seeds (e.g., 10-20) onto the filter paper in each dish.
-
Seal the Petri dishes and place them in a growth chamber with a defined light/dark cycle and temperature.
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Calculate the concentration required for 50% inhibition (IC₅₀) of each parameter.
2. Whole-Plant Pot Assay:
This assay provides a more realistic evaluation of herbicidal efficacy under greenhouse conditions.[6]
Materials:
-
Pots filled with a suitable soil mix.
-
Seedlings of various weed species at a specific growth stage (e.g., 2-4 leaf stage).
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder).
-
Precision bench sprayer.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Grow weed seedlings in pots to the desired growth stage.
-
Prepare spray solutions of the test compound at various application rates (e.g., corresponding to 10 to 2000 g/ha).
-
Apply the spray solutions to the plants using a precision bench sprayer to ensure uniform coverage.[6]
-
Include untreated and solvent-treated control groups.
-
Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.
-
Assess the herbicidal effect using a visual rating scale (e.g., 0-100%, where 100% is complete plant death).
-
Determine the GR₅₀ value (the application rate causing 50% growth reduction).
Fungicidal Activity Screening
In vitro assays using multiwell plates are efficient for initial fungicidal screening.[3]
1. Mycelial Growth Inhibition Assay:
This assay determines the direct effect of the compound on fungal growth.
Materials:
-
Cultures of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Pythium ultimum).[3]
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
96-well microtiter plates.
-
Test compound stock solution.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a dilution series of the test compound in liquid fungal growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized amount of fungal mycelium or spores.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals to monitor fungal growth.
-
Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value (the concentration causing 50% inhibition of growth).[3]
Insecticidal Activity Screening
A variety of bioassays can be employed to assess insecticidal activity, targeting different modes of action and insect types.
1. Contact Toxicity Bioassay:
This method evaluates the toxicity of the compound upon direct contact with the insect.
Materials:
-
Test insects (e.g., aphids, mites, lepidopteran larvae).
-
Petri dishes or vials.
-
Filter paper.
-
Test compound solution.
-
Microsyringe or sprayer.
Procedure:
-
Treat the inner surface of the Petri dish or a filter paper with a known concentration of the test compound.
-
Allow the solvent to evaporate.
-
Introduce a known number of insects into the treated container.
-
Include a control group with solvent treatment only.
-
Assess insect mortality at specified time points (e.g., 24, 48, 72 hours).
-
Calculate the LC₅₀ value (the concentration causing 50% mortality).
2. Feeding Bioassay:
This assay assesses the toxicity of the compound when ingested by the insect.
Materials:
-
Test insects.
-
Artificial diet or host plant leaves.
-
Test compound solution.
-
Containers for individual insects.
Procedure:
-
Incorporate the test compound into the artificial diet or apply it to the surface of host plant leaves.
-
Provide the treated food source to the insects.
-
Monitor for mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities).
-
Calculate the LD₅₀ value (the dose causing 50% mortality).
Investigating the Mechanism of Action
Once biological activity is confirmed, elucidating the mechanism of action is a critical next step. For pyridazine-based compounds, potential targets include:
-
Herbicides: Inhibition of photosynthesis, amino acid biosynthesis, or pigment synthesis.[7]
-
Fungicides: Disruption of cell membrane integrity, inhibition of respiration, or interference with cell division.
-
Insecticides: Modulation of neurotransmitter receptors (e.g., GABA receptors), disruption of ion channels, or inhibition of vital enzymes.[8]
Workflow for Mechanism of Action Studies
Caption: A generalized workflow for elucidating the mechanism of action.
Data Presentation
All quantitative data from the screening assays should be meticulously recorded and presented in a clear and concise manner.
Table 1: Example Data Summary for Herbicidal Screening
| Compound | Target Weed | Assay Type | IC₅₀/GR₅₀ (µM or g/ha) |
| M-CPMA | A. retroflexus | Seed Germination | 15.2 |
| M-CPMA | L. rigidum | Seed Germination | 45.8 |
| M-CPMA | A. retroflexus | Whole-Plant | 120 g/ha |
| M-CPMA | L. rigidum | Whole-Plant | 350 g/ha |
Conclusion
This compound represents a promising starting point for the development of new agrochemicals. Its versatile chemical nature allows for the creation of diverse derivative libraries, while the pyridazine core is a well-established pharmacophore in crop protection. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and characterizing this compound and its analogs. By systematically applying these methodologies, researchers can unlock the full potential of this chemical class and contribute to the discovery of the next generation of sustainable and effective crop protection solutions.
References
- Arora, S., Joshi, G., Chaturvedi, A., et al. (2022). Pyridazinone: A versatile scaffold in medicinal chemistry. Journal of Molecular Structure, 1249, 131589.
- Gao, C., et al. (2020). Synthesis and antifungal activity of 5-chloro-6-phenyl-pyridazin-3(2H)
- Heap, I. (2014). Herbicide resistant weeds. In Integrated Pest Management (pp. 281-301). Springer, Dordrecht.
- Li, B., et al. (2010). Recent progress of highly efficient in vivo biological screening for novel agrochemicals in China. Pest Management Science, 66(3), 238-247.
- Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176.
- Scandiani, M. M., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 183.
- Wain, R. L., & Carter, G. A. (1977). Historical aspects of the development of fungicides. In Antifungal Compounds (pp. 1-31). Marcel Dekker, New York.
- Zheng, S., et al. (2019). Design, synthesis, and insecticidal activity of novel pyridazine derivatives containing a sulfoximine moiety. Journal of Agricultural and Food Chemistry, 67(10), 2758-2766.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An Application Guide to High-Throughput Screening Assays for Pyridazine-Based Compound Libraries
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1][2] Its value stems from a unique combination of physicochemical properties that are highly advantageous for drug design. The two nitrogen atoms impart a high dipole moment and robust hydrogen-bonding capacity, enabling strong and specific interactions with biological targets.[3] Compared to carbocyclic rings like benzene, the pyridazine nucleus enhances polarity and aqueous solubility.[1] Furthermore, this scaffold often results in favorable metabolic profiles, including a reduced tendency for cytochrome P450 (CYP450) inhibition.[1][3]
These attributes have led to the successful development of pyridazine-containing therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][4][5] A notable number of pyridazine derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][6] Given the vast chemical space accessible through pyridazine derivatization, high-throughput screening (HTS) is an indispensable tool for identifying novel and potent modulators of therapeutically relevant targets. This guide provides detailed protocols and strategic insights for conducting HTS campaigns with pyridazine-based compound libraries.
Strategic Considerations for HTS of Pyridazine Libraries
Before embarking on a large-scale screen, it is crucial to address the specific challenges associated with heterocyclic compound libraries to ensure the generation of high-quality, actionable data.
-
Compound Solubility and Aggregation: The improved polarity of the pyridazine core generally aids solubility, but specific derivatives, particularly those with extensive hydrophobic decorations, can still suffer from poor aqueous solubility. This can lead to compound precipitation or the formation of colloidal aggregates, which are a notorious source of false-positive hits in HTS assays. It is essential to perform solubility checks and consider including detergents like Triton X-100 or Tween-20 in assay buffers at concentrations above the critical micelle concentration to mitigate aggregation.
-
Assay Interference: A significant challenge in any HTS campaign is interference from the compounds themselves.[7]
-
Autofluorescence: Aromatic heterocycles, including some pyridazine derivatives, can exhibit intrinsic fluorescence.[8] This is particularly problematic in fluorescence-based assays, where compound fluorescence can be misread as a positive signal (false positive) or mask a true signal change.
-
Signal Quenching: Conversely, compounds can absorb light at the excitation or emission wavelengths of the assay fluorophores, leading to a decrease in signal (quenching) and potentially causing false-negative results.[7]
-
-
Cytotoxicity: In cell-based assays, compound-induced cytotoxicity can masquerade as specific pathway inhibition. For example, a decrease in a reporter gene signal may not be due to target engagement but simply because the cells are dying. Therefore, it is critical to run a parallel cytotoxicity assay to flag and de-prioritize non-specific toxic compounds early in the hit triage process.
To address these challenges, robust assay design and a multi-step hit validation workflow are paramount. The use of technologies like time-resolved fluorescence, which minimizes the impact of short-lived background fluorescence, is highly recommended.[9]
Application I: Biochemical Assays for Pyridazine-Based Kinase Inhibitors
Kinases are a major target class for pyridazine-containing compounds.[6] Homogeneous, "mix-and-read" biochemical assays are well-suited for HTS of large compound libraries against purified kinase enzymes.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF is a robust technology that relies on Förster Resonance Energy Transfer (FRET) between a long-lifetime europium cryptate donor and a suitable acceptor. Its time-gated detection capability significantly reduces interference from compound autofluorescence.[10] This protocol describes a competitive binding assay to identify pyridazine compounds that displace a fluorescent tracer from the kinase active site.
Principle of HTRF Kinase Binding Assay
A biotinylated kinase enzyme brings a streptavidin-europium cryptate donor (SA-Eu) into close proximity with a red-shifted fluorescent tracer that binds to the ATP pocket (Acceptor). Upon excitation, energy is transferred from the donor to the acceptor, generating a strong HTRF signal. A pyridazine compound that successfully binds to the ATP pocket will displace the tracer, leading to a loss of signal.
Caption: HTRF kinase inhibition assay principle.
Experimental Protocol
This protocol is designed for a 384-well plate format. All reagent additions should be performed with appropriate automated liquid handlers.
Table 1: HTRF Kinase Binding Assay Parameters
| Parameter | Value | Notes |
| Plate Format | 384-well, low-volume, white | Opaque plates are required for luminescence/fluorescence assays. |
| Total Assay Volume | 20 µL | |
| Compound Conc. | 10 µM (final) | Typically from a 10 mM DMSO stock, prepared via serial dilution. |
| Kinase Conc. | Target-dependent (e.g., 1-5 nM) | Determined during assay development to give optimal signal window. |
| Tracer Conc. | Target-dependent (e.g., 25-100 nM) | Determined during assay development. |
| Incubation Time | 60 minutes | At room temperature, protected from light. |
| Plate Reader | HTRF-compatible reader | e.g., PHERAstar, EnVision, or similar. |
Step-by-Step Methodology:
-
Compound Plating: Dispense 0.2 µL of 1 mM pyridazine compounds (in DMSO) or DMSO alone (for controls) into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a 2X solution of the biotinylated kinase and the fluorescent tracer in assay buffer. Prepare a separate 2X solution of Streptavidin-Europium cryptate in assay buffer.
-
Enzyme/Tracer Addition: Add 10 µL of the 2X kinase/tracer solution to each well.
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-kinase interaction.
-
Detection Reagent Addition: Add 10 µL of the 2X Streptavidin-Europium cryptate solution to each well.
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665nm/620nm * 10,000).
Quality Control:
-
Negative Control (0% Inhibition): Wells containing kinase, tracer, SA-Eu, and DMSO. This represents the maximum HTRF signal.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase at a saturating concentration. This represents the minimum HTRF signal.
-
Z'-Factor Calculation: Use the negative and positive controls (n ≥ 16) to calculate the Z'-factor for each plate. A Z' > 0.5 is considered excellent and indicates a robust assay suitable for HTS.
Protocol 2: AlphaScreen® Kinase Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology for HTS.[11][12] It measures the phosphorylation of a biotinylated substrate by the target kinase.
Principle of AlphaScreen Kinase Assay
A kinase enzyme phosphorylates a biotinylated peptide substrate. Streptavidin-coated Donor beads bind to the biotin tag on the substrate. A phospho-specific antibody conjugated to an Acceptor bead binds only to the phosphorylated substrate. This brings the Donor and Acceptor beads into close proximity (~200 nm). Illumination of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong chemiluminescent signal at 520-620 nm.[13] An effective pyridazine inhibitor will prevent substrate phosphorylation, thus no signal is generated.
Experimental Protocol
This protocol is for a 384-well plate format.
Table 2: AlphaScreen Kinase Assay Parameters
| Parameter | Value | Notes |
| Plate Format | 384-well ProxiPlate™, white | Opaque plates are essential. |
| Total Assay Volume | 25 µL | |
| Compound Conc. | 10 µM (final) | |
| Kinase Conc. | Target-dependent (e.g., 0.5-2 nM) | Optimize for linear reaction kinetics. |
| Substrate Conc. | At or near Km for ATP | e.g., 10-50 µM ATP, 50 nM biotinylated peptide. |
| Incubation (Kinase Rxn) | 60 minutes | At room temperature. |
| Incubation (Detection) | 60 minutes | At room temperature, in the dark. |
| Plate Reader | AlphaScreen-capable reader | e.g., EnVision with Alpha module. |
Step-by-Step Methodology:
-
Compound Plating: Dispense 0.25 µL of 1 mM compounds (in DMSO) or DMSO alone into the wells.
-
Kinase Reaction:
-
Prepare a 5X solution of the kinase enzyme in kinase buffer.
-
Prepare a 5X solution of ATP and biotinylated peptide substrate in kinase buffer.
-
Add 5 µL of the 5X kinase solution to each well.
-
To initiate the reaction, add 5 µL of the 5X ATP/substrate solution to each well.
-
-
Kinase Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection:
-
Prepare a 5X stop/detection mix containing Streptavidin-Donor beads and anti-phospho-Acceptor beads in a suitable buffer (e.g., buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction).
-
Add 15 µL of this mix to each well to stop the reaction and initiate detection.
-
-
Detection Incubation: Seal the plate with an aluminum foil seal and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
Quality Control:
-
Negative Control (Max Signal): Wells with all reaction components and DMSO.
-
Positive Control (Min Signal): Wells without kinase enzyme or with a known potent inhibitor.
-
Z'-Factor Calculation: Calculate Z' for each plate to ensure assay robustness (Z' > 0.5).
Application II: Cell-Based Assays for Pyridazine Scaffolds
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, providing insights into cell permeability, off-target effects, and general cytotoxicity.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a cornerstone of HTS campaigns. It can be used as a primary screen for cytotoxic compounds (e.g., in an oncology project) or as a crucial counter-screen to eliminate compounds that inhibit a primary assay through non-specific toxicity. The assay quantifies ATP, an indicator of metabolically active cells.[14][15]
Principle of CellTiter-Glo® Assay
The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[16]
Caption: Workflow for a cell-based viability assay.
Experimental Protocol
This protocol is for a 384-well, solid white plate format, suitable for luminescence.
Table 3: CellTiter-Glo® Assay Parameters
| Parameter | Value | Notes |
| Plate Format | 384-well, solid white, tissue-culture treated | Opaque plates are mandatory to prevent crosstalk. |
| Cell Seeding Density | Cell line dependent (e.g., 1,000-5,000 cells/well) | Optimize for exponential growth during the assay period. |
| Culture Volume | 25 µL | |
| Compound Incubation | 48-72 hours | |
| Reagent Volume | 25 µL | Equal to the culture volume. |
| Incubation (Lysis) | 2 min orbital shaking | To ensure complete cell lysis. |
| Incubation (Signal) | 10 min at room temperature | To stabilize the luminescent signal. |
| Plate Reader | Plate-reading luminometer |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 25 µL of culture medium into the wells of a 384-well white plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Addition: Add pyridazine compounds to the wells. Typically, 25 nL of a 10 mM DMSO stock is added for a final concentration of 10 µM.
-
Compound Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[17]
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.[17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Quality Control:
-
Negative Control (100% Viability): Cells treated with DMSO vehicle only.
-
Positive Control (0% Viability): Cells treated with a potent cytotoxin (e.g., staurosporine or doxorubicin) or wells containing medium only (background).
-
Z'-Factor Calculation: Ensure Z' > 0.5 for a robust screen.
Data Analysis and Hit Triage Workflow
A successful HTS campaign does not end with data acquisition. A rigorous data analysis and hit triage process is essential to filter out false positives and prioritize the most promising compounds for follow-up studies.[18]
Caption: A workflow for HTS data analysis and hit validation.
-
Primary Hit Identification: Raw data from the primary screen (typically at a single compound concentration) is normalized using the plate controls. A statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls) is applied to identify primary "hits".
-
Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity.[18] This step is crucial to eliminate hits resulting from random error or plate artifacts.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point half-log dilution series) to determine their potency (IC₅₀ or EC₅₀).[19]
-
Orthogonal/Counter-Screening: Potent compounds are then tested in an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology—to ensure the observed activity is not an artifact of the primary assay format.[19] As discussed, a cytotoxicity assay is a mandatory counter-screen for any hits emerging from cell-based screens.
-
Interference Checks: Hits from fluorescence-based assays should be specifically checked for autofluorescence by scanning the compounds in the absence of assay reagents.
-
Cheminformatics Analysis: Finally, validated hits are analyzed by medicinal chemists. This involves filtering out known Pan-Assay Interference Compounds (PAINS), clustering the hits by chemical structure to identify promising scaffolds, and beginning to build a structure-activity relationship (SAR) to guide optimization.
Conclusion
The pyridazine scaffold is a versatile and valuable starting point for the discovery of novel therapeutics. High-throughput screening provides the power to rapidly interrogate large libraries of pyridazine derivatives to identify active compounds. By employing robust and well-validated assay technologies like HTRF, AlphaScreen, and CellTiter-Glo, and adhering to a rigorous hit triage workflow, researchers can successfully navigate the complexities of HTS. This strategic approach minimizes the impact of common artifacts and ensures that the most promising pyridazine-based compounds are advanced into hit-to-lead and lead optimization programs, ultimately accelerating the journey toward new medicines.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec Resources. [Link]
-
Li, J., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116754. [Link]
-
NIH. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery Resources. [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH Resources. [Link]
-
El-Sayed, M. A. A., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(1), 535–553. [Link]
-
Du, L., et al. (2014). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research, 42(13), 8791–8802. [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
-
Miller, W. R., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
-
Lazo, J. S., et al. (2012). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols, 7(1), 1-12. [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. OUS Research Protocol. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Miller, W. R., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
-
Coussens, N. P., et al. (2017). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1594, 133–150. [Link]
-
Kirchmair, J., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 55(1), 11-22. [Link]
-
Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate Publication. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute Seminar. [Link]
-
Calero, F., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(18), 4238. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs White Paper. [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 17(2), 174-185. [Link]
-
Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 798. [Link]
-
IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(7). [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting Blog. [Link]
-
Sahrane, M., et al. (2022). Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking. Chemical Methodologies, 6(11), 903-916. [Link]
-
ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Request PDF. [Link]
-
Promega Corporation. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate Publication. [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 126-133. [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate Publication. [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex Case Study. [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Wuest, W. M., et al. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Organic Chemistry, 82(17), 8799–8816. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. OUH - Protocols [ous-research.no]
- 17. promega.com [promega.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
The Synthetic Chemist's Guide to Unlocking Pyridazine Scaffolds: Cross-Coupling Reactions with Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
Foreword: The Pyridazine Core in Modern Drug Discovery
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active compounds, including antitumor agents, blood-lipid lowering drugs, and insecticides.[1][2] The functionalization of the pyridazine ring is therefore a critical endeavor for the discovery of new chemical entities with therapeutic potential. Among the most powerful and versatile methods for achieving this are palladium-catalyzed cross-coupling reactions.[3]
This comprehensive guide provides detailed application notes and protocols for the derivatization of a key pyridazine intermediate, Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate , through several cornerstone cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical space and synthesize novel pyridazine-based compounds. We will delve into the practical and mechanistic nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and conditions.
The Starting Block: this compound
The reactivity of our starting material is dictated by the electronic nature of the pyridazine ring and the lability of the C-Cl bond. The two nitrogen atoms in the pyridazine ring render it electron-deficient, which can influence the oxidative addition step in palladium-catalyzed cycles.[4][5] The chlorine atom at the 6-position is the reactive handle for the cross-coupling reactions detailed below.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6][7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
For the coupling of chloro-pyridazines, which are less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial.[10] Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[6]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Phenylboronic Acid | 1.2 equiv |
| Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | SPhos | 4 mol% |
| Base | K₃PO₄ | 2.0 equiv |
| Solvent | 1,4-Dioxane/H₂O | 10:1 (v/v) |
| Temperature | 100 °C | |
| Time | 12-24 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a portion of the 1,4-dioxane.
-
Add the catalyst premix to the Schlenk tube, followed by the remaining 1,4-dioxane and water.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] The resulting arylalkynes are valuable building blocks in the synthesis of pharmaceuticals and organic materials.[12]
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
Caption: Simplified Catalytic Cycles of the Sonogashira Reaction.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[11] For less reactive chlorides, higher temperatures and more robust catalyst systems may be necessary.[12]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Phenylacetylene | 1.5 equiv |
| Catalyst | Pd(PPh₃)₂Cl₂ | 3 mol% |
| Co-catalyst | CuI | 5 mol% |
| Base | Triethylamine (TEA) | 3.0 equiv |
| Solvent | DMF | |
| Temperature | 80 °C | |
| Time | 8-16 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine (3.0 equiv) and phenylacetylene (1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynylated pyridazine.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[14] This reaction has become indispensable for the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.[14][15]
Mechanistic Overview
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16]
Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are highly effective.[16] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine.[15]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Morpholine | 1.3 equiv |
| Catalyst | Pd₂(dba)₃ | 1.5 mol% |
| Ligand | XPhos | 3 mol% |
| Base | NaOtBu | 2.0 equiv |
| Solvent | Toluene | |
| Temperature | 110 °C | |
| Time | 12-24 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by morpholine (1.3 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Concluding Remarks and Future Directions
The protocols detailed in this guide provide a robust starting point for the exploration of the chemical space around the this compound scaffold. The versatility of palladium-catalyzed cross-coupling reactions opens the door to the synthesis of a vast library of novel pyridazine derivatives with potential applications in drug discovery and materials science. Further optimization of these protocols may be necessary for different coupling partners, and we encourage researchers to explore the rich literature on cross-coupling reactions to tailor these methods to their specific needs. The continued development of new catalysts and ligands will undoubtedly expand the scope and utility of these powerful transformations.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Cross-coupling reaction - Wikipedia . Wikipedia. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications . ACS Publications. Available at: [Link]
-
Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications . ACS Publications. Available at: [Link]
-
Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine - arkat usa . Arkat USA. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]
-
Heck coupling reaction by pyridine‐coordinated tridentate complex... - ResearchGate . ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) . RSC Publishing. Available at: [Link]
-
Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman . Rose-Hulman Institute of Technology. Available at: [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate . ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize . The Nobel Prize. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers . Harvard University. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. Available at: [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF . ResearchGate. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . MDPI. Available at: [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube . YouTube. Available at: [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) . RSC Publishing. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
A mild catalytic system for radical conjugate addition of nitrogen heterocycles - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI . MDPI. Available at: [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH . National Center for Biotechnology Information. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. Available at: [Link]
-
(IUCr) 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H) . International Union of Crystallography. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate . ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications . ACS Publications. Available at: [Link]
-
Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube . YouTube. Available at: [Link]
-
Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases - MDPI . MDPI. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
what is a cross-coupling reaction? - YouTube . YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of pyridazines. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Foundational Principles of Pyridazine Synthesis
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties make them valuable building blocks in medicinal chemistry and materials science.[1] The most common and classical method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.[1] This reaction, while straightforward in principle, is subject to various factors that can influence its efficiency and outcome.
This guide will focus primarily on troubleshooting the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine, as this is a widely used and fundamental approach.
Core Reaction Mechanism: 1,4-Dicarbonyl and Hydrazine Condensation
The reaction proceeds through a well-established mechanism involving the nucleophilic attack of hydrazine on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyridazine ring. Understanding this mechanism is key to diagnosing and resolving many common experimental issues.
Sources
Technical Support Center: Synthesis of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies.
I. Synthetic Strategy Overview
The recommended synthetic route to this compound is a multi-step process commencing with the formation of the pyridazinone core, followed by chlorination and subsequent introduction of the acetate side chain via a malonic ester synthesis approach. This method offers a balance of accessibility of starting materials and manageable reaction conditions.
Diagram of the Synthetic Pathway:
Caption: Overall synthetic route for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-pyridazin-3(2H)-one
This initial step involves the cyclization of a γ-keto acid or ester with hydrazine.[1]
-
Reaction: Methyl levulinate is reacted with hydrazine hydrate to form 6-methyl-4,5-dihydropyridazin-3(2H)-one, which is then oxidized to 4-methyl-pyridazin-3(2H)-one.
-
Detailed Protocol:
-
To a solution of methyl levulinate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude 6-methyl-4,5-dihydropyridazin-3(2H)-one can be used in the next step without further purification.
-
Dissolve the crude product in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise at room temperature while stirring.
-
Heat the mixture to 60-70 °C for 2-3 hours until the bromine color disappears.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-methyl-pyridazin-3(2H)-one.
-
Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine
This step employs a standard method for converting a pyridazinone to its corresponding dichloro derivative.
-
Reaction: 4-Methyl-pyridazin-3(2H)-one is treated with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity, to yield 3,6-dichloro-4-methylpyridazine.[2]
-
Detailed Protocol:
-
In a fume hood, carefully add 4-methyl-pyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, add phosphorus pentachloride (0.2-0.5 eq) portion-wise.
-
Heat the mixture to reflux (around 100-110 °C) for 3-5 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold, concentrated solution of sodium carbonate or sodium hydroxide.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol or hexane can be performed for further purification.
-
Step 3: Synthesis of this compound via Malonic Ester Synthesis
This is a critical sequence involving nucleophilic aromatic substitution, hydrolysis, and decarboxylation.
-
Reaction: The enolate of diethyl malonate displaces the chlorine atom at the 3-position of 3,6-dichloro-4-methylpyridazine. Subsequent hydrolysis of the ester groups followed by decarboxylation and final esterification yields the target compound.
-
Detailed Protocol:
-
Alkylation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.2 eq) dropwise to the sodium ethoxide solution at 0 °C and stir for 30 minutes.
-
Add a solution of 3,6-dichloro-4-methylpyridazine (1.0 eq) in anhydrous THF or DMF dropwise to the malonate enolate solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl (6-chloro-5-methyl-pyridazin-3-yl)malonate can be purified by column chromatography.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the crude malonic ester derivative with an excess of 6M hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture, and the (6-chloro-5-methyl-pyridazin-3-yl)acetic acid may precipitate. If not, concentrate the solution under reduced pressure.
-
The crude acid is then heated at 120-140 °C until gas evolution (CO₂) ceases.
-
-
Esterification:
-
Suspend the crude (6-chloro-5-methyl-pyridazin-3-yl)acetic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography.
-
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 4-Methyl-pyridazin-3(2H)-one | - Incomplete cyclization.- Incomplete oxidation.- Product loss during workup. | - Ensure a slight excess of hydrazine hydrate is used and reflux for an adequate time.- Use a fresh bottle of bromine and ensure the reaction goes to completion (disappearance of bromine color).- Be careful during neutralization to avoid overly basic conditions which can lead to product dissolution. |
| Step 2: Low yield of 3,6-Dichloro-4-methylpyridazine | - Incomplete chlorination.- Hydrolysis of the product back to the pyridazinone during workup. | - Use a sufficient excess of POCl₃. The addition of PCl₅ can improve the yield.[2]- Ensure the reaction goes to completion by monitoring with TLC.- Pour the reaction mixture onto a large amount of crushed ice to rapidly quench the POCl₃ and keep the temperature low during neutralization. |
| Step 3 (Alkylation): Low yield of malonic ester derivative | - Incomplete formation of the malonate enolate.- Low reactivity of the dichloropyridazine.- Dialkylation of the malonic ester. | - Use a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF for complete enolate formation.- The reaction may require higher temperatures or longer reaction times. Consider using a catalyst for nucleophilic aromatic substitution if the reaction is sluggish.- Use a slight excess of the dichloropyridazine to favor mono-alkylation. |
| Step 3 (Alkylation): Formation of undesired isomers | - Nucleophilic attack at the 6-position of the pyridazine ring. | - The 3-position is generally more activated towards nucleophilic attack in such systems. However, a mixture of isomers is possible. Careful column chromatography is required for separation. |
| Step 3 (Hydrolysis/Decarboxylation): Incomplete reaction | - Insufficient acid concentration or reaction time for hydrolysis.- Insufficient heating for decarboxylation. | - Use a more concentrated acid or increase the reflux time for complete hydrolysis.- Ensure the temperature is high enough for decarboxylation to proceed to completion (monitor CO₂ evolution). |
| Final Product: Presence of impurities | - Unreacted starting materials or intermediates.- Side products from any of the steps. | - Optimize the purification of each intermediate before proceeding to the next step.- Final purification of this compound is best achieved by column chromatography on silica gel. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the critical step for maximizing the overall yield?
A1: The nucleophilic aromatic substitution (alkylation) in Step 3 is often the most challenging and yield-determining step. Optimizing the base, solvent, and temperature for this reaction is crucial for achieving a high yield of the desired mono-alkylated product.
Q2: Can I use a different malonic ester, for example, dimethyl malonate?
A2: Yes, other malonic esters can be used. However, it is important to use the corresponding alkoxide base (e.g., sodium methoxide for dimethyl malonate) to avoid transesterification side reactions.[3]
Q3: What are the main safety precautions for this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reagent should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of the chlorination reaction should be done slowly and cautiously by adding the reaction mixture to ice.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is the recommended method for monitoring the progress of all reaction steps. Choose an appropriate solvent system that provides good separation of the starting material, product, and any major byproducts.
Q5: What is the role of PCl₅ in the chlorination step?
A5: While POCl₃ is the primary chlorinating agent, PCl₅ can act as a catalyst and also helps to remove any residual water from the reaction mixture, which can deactivate the POCl₃. Its addition often leads to higher yields and faster reaction times.[2]
Q6: Are there alternative methods to introduce the acetate side chain?
A6: While the malonic ester synthesis is a classic and reliable method, other approaches could include the direct alkylation with a methyl haloacetate using a strong base like lithium diisopropylamide (LDA). However, this can be more challenging to control and may lead to more side products.
V. Logical Relationships and Workflow Diagrams
Troubleshooting Workflow for Low Yield in Step 3 (Alkylation):
Caption: A logical workflow for troubleshooting low yields in the alkylation step.
VI. References
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. 2022. Available from: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. 2025. Available from: [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. 2021. Available from: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. 2018. Available from: [Link]
Sources
Technical Support Center: Purification of Crude Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this important synthetic intermediate.
Introduction to Purification Challenges
This compound is a heterocyclic compound with a predicted boiling point of 335.2±37.0 °C and a pKa of 0.95±0.10.[1] The purification of this and similar pyridazine derivatives can be challenging due to the presence of the basic nitrogen atoms in the pyridazine ring. These nitrogen atoms can interact with acidic silica gel during column chromatography, leading to tailing, poor separation, and even decomposition of the target compound.[2] Therefore, careful selection of purification methods and conditions is crucial for obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials and Reagents: Depending on the specific synthesis, these could include precursors to the pyridazine ring or reagents used in the esterification step.
-
(6-chloro-5-methyl-pyridazin-3-yl)acetic acid: This is the product of the hydrolysis of the methyl ester. Hydrolysis can occur if water is present during the reaction or work-up.[3]
-
Positional Isomers: During the synthesis of the pyridazine ring, positional isomers may form, leading to impurities that are structurally very similar to the desired product.
-
Polymeric Byproducts: Under certain reaction conditions, polymerization of starting materials or intermediates can lead to high molecular weight impurities.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., methanol, dichloromethane, ethyl acetate) may be present in the crude product.
Q2: My crude product is a dark oil/solid. What is the first step I should take?
A2: A dark coloration often indicates the presence of polymeric byproducts or other high-molecular-weight impurities. A simple initial purification step can be to dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and treat it with activated carbon. The activated carbon can adsorb colored impurities. After stirring for a short period, the carbon can be removed by filtration through a pad of celite. This can significantly improve the color of your product before proceeding to more rigorous purification methods.
Q3: I am seeing significant tailing during silica gel column chromatography. How can I improve the separation?
A3: Tailing is a common issue when purifying pyridazine derivatives on silica gel due to the interaction of the basic nitrogen atoms with the acidic silica surface. Here are several strategies to mitigate this:
-
Use of a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica gel, reducing tailing and improving the peak shape.
-
Use of Neutral or Deactivated Stationary Phase: Consider using neutral alumina or deactivated silica gel for your chromatography. These stationary phases have fewer acidic sites and are less likely to interact strongly with your basic compound.
-
Reversed-Phase Chromatography: If available, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative. In this technique, the separation is based on hydrophobicity, and the basicity of the compound is less of an issue. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.[4]
Troubleshooting Guide
This section provides a more detailed breakdown of common issues encountered during the purification of this compound and their solutions.
Issue 1: Low Recovery from Column Chromatography
| Potential Cause | Troubleshooting & Optimization |
| Irreversible Adsorption on Silica Gel | The basic nature of the pyridazine ring can lead to strong, sometimes irreversible, adsorption on acidic silica gel. As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent or switch to a less acidic stationary phase like neutral alumina. |
| Decomposition on the Column | Some pyridazine derivatives can be unstable on silica gel.[2] To minimize contact time, use a shorter column and a faster flow rate. Running the chromatography at a lower temperature (e.g., in a cold room) can also help if the compound is thermally labile. |
| Inappropriate Mobile Phase Polarity | If the mobile phase is not polar enough, your compound will not move off the column. If it is too polar, it will elute too quickly with poor separation. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.3-0.4. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Solvent Choice | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyridazine derivatives, common recrystallization solvents include ethanol, methanol, dioxane, or mixtures like ethyl acetate/petroleum ether.[5] Experiment with a range of solvents to find the one that provides a significant difference in solubility with temperature. |
| Presence of an Insoluble Impurity ("Oiling Out") | If your compound "oils out" instead of crystallizing, it may be due to the presence of impurities that lower the melting point and disrupt the crystal lattice formation. Try to pre-purify the crude material by a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Crystallization Occurs Too Quickly | Rapid crystallization can trap impurities within the crystal lattice. To promote the formation of purer, larger crystals, allow the solution to cool slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for purifying your crude product using flash column chromatography.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column. This "dry loading" technique often leads to better separation.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient for pyridazine derivatives is from 100% hexane to a mixture of hexane and ethyl acetate.[2]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying your compound by recrystallization.
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which your compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Summary Table
| Purification Method | Typical Purity Range (%) | Advantages | Limitations |
| Flash Column Chromatography | 95.0 - 99.5% | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for sample decomposition on the stationary phase. |
| Recrystallization | >99.0% | Can yield very high purity, cost-effective for large scales. | Not suitable for all compounds (oils or those with no suitable solvent), can have lower recovery. |
| Preparative HPLC | >99.5% | Excellent resolution, automated. | Expensive, limited by column capacity. |
Conclusion
The successful purification of this compound relies on a systematic approach to identifying impurities and selecting the most appropriate purification technique. By understanding the chemical nature of the target compound and potential contaminants, researchers can effectively troubleshoot and optimize their purification protocols to achieve the desired level of purity for their downstream applications.
References
Sources
Technical Support Center: Characterization of Substituted Pyridazines
Welcome to the Technical Support Center for the characterization of substituted pyridazines. This guide is designed for researchers, medicinal chemists, and analytical scientists who work with this important class of nitrogen-containing heterocycles. Pyridazine scaffolds are integral to numerous pharmaceuticals, yet their unique electronic properties present distinct challenges during structural elucidation and purification.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-deficient nature of the pyridazine ring, caused by its two adjacent nitrogen atoms, significantly influences the magnetic environment of its protons and carbons. This leads to characteristic downfield shifts and specific coupling patterns that can be complex to interpret.
FAQ 1: My ¹H NMR spectrum shows all ring protons far downfield, with complex splitting. How can I confidently assign the signals?
Answer: This is a hallmark of the pyridazine nucleus. The electronegative nitrogen atoms deshield the adjacent α-protons (H3/H6) significantly, pushing their chemical shifts to δ 9.0-9.5 ppm in the unsubstituted parent compound. The β-protons (H4/H5) are also downfield, typically appearing around δ 7.5-8.0 ppm.
Causality & Interpretation: The key to assignment lies in understanding the spin-spin coupling constants (J-values). The coupling between adjacent protons on the ring is a reliable diagnostic tool.
-
Ortho Coupling (³J): Coupling between adjacent protons (e.g., H3-H4, H4-H5) is typically in the range of 4.5-5.5 Hz.
-
Meta Coupling (⁴J): Coupling across three bonds (e.g., H3-H5, H4-H6) is smaller, around 1.5-2.5 Hz.
-
Para Coupling (⁵J): Coupling across four bonds (e.g., H3-H6) is the smallest, often around 1.0-1.5 Hz.[1]
Troubleshooting Protocol: Signal Assignment
-
Identify the α-Protons: Look for the most downfield signals, often appearing as doublet of doublets or multiplets. These correspond to the protons adjacent to the nitrogen atoms (positions 3 and 6).
-
Analyze Coupling Constants: Carefully measure the J-values for each multiplet. A proton coupled with a large ortho coupling (~5 Hz) and a smaller meta coupling (~2 Hz) can be definitively assigned.
-
Use 2D NMR: If ambiguity persists, a COSY (Correlation Spectroscopy) experiment is invaluable. It will show cross-peaks between protons that are directly coupled (e.g., H3 will show a correlation to H4; H4 to H3 and H5).
-
Consider Substituent Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) will shield ring protons, shifting them upfield. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) will deshield them, causing further downfield shifts.[2]
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Coupling Constants (Hz) [1] |
| H-3 / H-6 | 9.0 - 9.5 | ³J₃,₄ = ~5.1 Hz; ⁴J₃,₅ = ~1.9 Hz; ⁵J₃,₆ = ~1.4 Hz |
| H-4 / H-5 | 7.5 - 8.0 | ³J₄,₅ = ~8.0 Hz; ³J₄,₃ = ~5.1 Hz; ⁴J₄,₆ = ~1.9 Hz |
Table 1: Typical ¹H NMR parameters for the unsubstituted pyridazine ring.
FAQ 2: I have a hydroxy-substituted pyridazine. Is it in the hydroxy-pyridazine or pyridazin-3-one tautomeric form, and how can NMR prove it?
Answer: Overwhelmingly, 3-hydroxy and 6-hydroxypyridazines exist in their keto tautomeric form, as pyridazinones.[3] This is a critical distinction for structural confirmation and understanding reactivity. NMR provides definitive evidence.
Causality & Spectroscopic Evidence:
-
Pyridazinone Form: You will observe a broad singlet in the ¹H NMR spectrum far downfield (typically δ 10-13 ppm) corresponding to the N-H proton. The ring protons will appear in the aromatic region, but their chemical shifts will be indicative of a less aromatic, more enone-like system compared to a true hydroxypyridazine. In the ¹³C NMR, a signal corresponding to a carbonyl carbon (C=O) will be present in the δ 160-170 ppm range.[4]
-
Hydroxypyridazine Form (rare): You would expect to see a broad singlet for the O-H proton (its chemical shift is highly dependent on solvent and concentration) and a fully aromatic pattern for the ring protons. The carbon attached to the hydroxyl group would appear in the δ 155-165 ppm range, but there would be no distinct carbonyl signal.
Experimental Workflow: Tautomer Identification
Caption: Workflow for distinguishing pyridazinone tautomers.
Section 2: Mass Spectrometry (MS)
Electron Impact (EI) and Electrospray Ionization (ESI) are standard techniques for pyridazine analysis. Fragmentation patterns are generally predictable but can be complicated by the stable heterocyclic ring.
FAQ 3: What are the characteristic fragmentation patterns for substituted pyridazines in EI-MS?
Answer: The fragmentation of pyridazines is dominated by the stability of the aromatic ring. The molecular ion (M⁺˙) is typically prominent. Key fragmentation pathways involve the loss of small, stable neutral molecules and cleavage of the ring itself.
Mechanistic Insights:
-
Loss of N₂: A retro-Diels-Alder type reaction is a classic fragmentation pathway for pyridazines, leading to the expulsion of a stable dinitrogen molecule (N₂). This results in a fragment at [M-28]⁺˙.
-
Loss of HCN: Following initial fragmentation or rearrangement, the ring can lose hydrogen cyanide (HCN), resulting in a fragment at [M-27]⁺. This is particularly common in amino-substituted pyridazines.[5][6]
-
Side-Chain Cleavage: For alkyl-substituted pyridazines, benzylic-type cleavage (α-cleavage to the ring) is common, leading to the loss of an alkyl radical and formation of a stable pyridazinyl-methyl cation.
-
Halogenated Pyridazines: The fragmentation is often initiated by the loss of the halogen atom or HX. For example, a chloropyridazine may show a prominent [M-Cl]⁺ peak.[7]
Caption: Common EI fragmentation pathways for a substituted pyridazine.
FAQ 4: My pyridazine has an N-oxide. How does this change the mass spectrum?
Answer: The presence of an N-oxide introduces highly characteristic fragmentation pathways. These are crucial for confirming the oxidation state of your molecule.
Characteristic N-Oxide Fragmentations:
-
Loss of Oxygen ([M-16]⁺˙): The most diagnostic fragmentation is the loss of a single oxygen atom (16 u) to give a fragment ion corresponding to the parent pyridazine. This peak is often very intense.
-
Loss of Hydroxyl Radical ([M-17]⁺): A rearrangement can lead to the loss of a hydroxyl radical (˙OH, 17 u). This is particularly prominent in alkyl-substituted pyridine N-oxides and is a strong indicator of the N-oxide functionality.[4]
The presence of strong [M-16] and/or [M-17] peaks is compelling evidence for an N-oxide. In their absence, N-oxidation is unlikely.
Section 3: Chromatographic Separation (HPLC & GC)
The basicity of the pyridazine nitrogen atoms is the primary cause of chromatographic challenges, often leading to poor peak shape and difficult separations.
FAQ 5: My pyridazine derivative shows severe peak tailing on a standard C18 HPLC column. What is the cause and how can I fix it?
Answer: This is a classic problem when analyzing basic compounds like pyridazines on silica-based columns. The issue stems from secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.
Causality: At mid-range pH (e.g., pH 4-7), some surface silanols are deprotonated (SiO⁻), while the basic pyridazine nitrogens are protonated (N⁺-H). This leads to a strong ionic interaction, a secondary retention mechanism that causes the analyte to "drag" along the column, resulting in a tailing peak.[8][9]
Troubleshooting Guide: Eliminating Peak Tailing
| Strategy | Mechanism | Protocol / Recommended Action |
| 1. Lower Mobile Phase pH | Protonates the silanol groups (Si-OH), eliminating the negative charge and minimizing ionic interactions. | Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.0. This is the most common and effective solution. |
| 2. Use a High-Purity, End-Capped Column | Modern columns have fewer accessible residual silanols due to better manufacturing and "end-capping" (reacting silanols with a small silylating agent). | Switch to a column specifically designed for good peak shape with basic compounds (e.g., those with high-purity silica and robust end-capping). |
| 3. Use a Higher pH (with appropriate column) | At high pH (>8), all silanols are deprotonated, but the basic analyte is neutral, preventing ionic interaction. | CRITICAL: Only use a pH-stable column (e.g., hybrid or polymer-based). Standard silica columns will dissolve above pH 7.5. A mobile phase with ammonium bicarbonate at pH 9 can be effective. |
| 4. Increase Buffer Concentration | Higher concentrations of buffer ions can compete with the protonated analyte for interaction with the silanol sites, "masking" the effect. | Increase the concentration of your buffer (e.g., from 10 mM to 25 or 50 mM ammonium formate), ensuring it remains soluble in the organic modifier. |
FAQ 6: Can I analyze my substituted pyridazine by GC-MS? It contains an N-H group.
Answer: Direct analysis of pyridazines containing N-H groups (like aminopyridazines or pyridazinones) by GC-MS is often problematic. These polar, hydrogen-bond-donating groups can cause poor peak shape and irreversible adsorption onto the column or inlet liner.
Solution: Derivatization To improve volatility and thermal stability while masking polar N-H groups, chemical derivatization is essential.[10][11]
Recommended Protocol: Silylation
-
Sample Preparation: Thoroughly dry your sample (1-2 mg) in a GC vial. Moisture will quench the derivatizing reagent.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) followed by 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) derivative will be much more volatile and chromatograph with a sharp, symmetrical peak.
References
-
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206. Available at: [Link]
-
Çetinkaya, E., et al. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 130(10). Available at: [Link]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]
-
Iovu, M., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(22), 5438. Available at: [Link]
-
Jacobsen, J. P., et al. (1973). H-H and 13C-H coupling constants in pyridazine. Journal of Magnetic Resonance (1969), 10(2), 130-135. Available at: [Link]
- Buchwald, P., & Bodor, N. (1998). A quantitative structure-activity relationship study of the blood-brain barrier penetration of a series of pyridazine derivatives. Journal of Pharmaceutical Sciences, 87(9), 1151-1155.
-
Bi, F. C., et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 26(10), 1726-1738. Available at: [Link]
-
American Chemical Society (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Available at: [Link]
-
Preprints.org (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
-
ResearchGate (2025). Mass spectral fragmentations of alkylpyridine N-oxides. Available at: [Link]
-
Roze, M. A., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(8), 1949. Available at: [Link]
-
Canadian Science Publishing (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
CONICET (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. Available at: [Link]
-
Royal Society of Chemistry (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]
-
Spectroscopy Online (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
-
University of California, Los Angeles. IR Absorption Table. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available at: [Link]
-
ACD/Labs (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
-
MDPI (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
University of Alberta (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
Chemistry LibreTexts (2022). 6.5: Amine Fragmentation. Available at: [Link]
-
Lin, D.-L., & Wang, S. M. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis, 10(4). Available at: [Link]
-
PubMed (2018). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Available at: [Link]
-
National Institute of Standards and Technology. 3-Aminopyridine. Available at: [Link]
-
Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
TSI Journals (2019). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
American Chemical Society (2000). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
Preventing byproduct formation in reactions with pyridazine intermediates
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine intermediates. The pyridazine core is a valuable scaffold in medicinal chemistry, appearing in recently approved drugs and numerous clinical candidates.[1] However, its unique electronic properties—characterized by an electron-deficient ring system and adjacent nitrogen atoms—present distinct challenges in synthetic chemistry.[1] Byproduct formation is a frequent and often complex issue that can hinder yield, complicate purification, and delay project timelines.
This guide is designed to provide practical, in-depth solutions to common problems encountered during reactions involving pyridazine intermediates. Structured in a question-and-answer format, it combines mechanistic insights with actionable troubleshooting strategies to help you optimize your reactions and minimize unwanted side products.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific issues encountered during common transformations involving pyridazine intermediates. Each answer provides a scientific rationale for the problem and offers field-proven solutions.
Section 1: Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)
Cycloaddition reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, are powerful methods for constructing the pyridazine ring.[2] However, controlling selectivity and preventing side reactions is critical.
Question 1: My IEDDA reaction between an electron-deficient tetrazine and an unsymmetrical dienophile is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Plausible Cause: The formation of regioisomers in IEDDA reactions stems from the small energy difference between the two possible transition states during the [4+2] cycloaddition. The regiochemical outcome is governed by the alignment of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene). Substituent electronics and sterics on both components can influence this alignment, leading to poor selectivity. For instance, in reactions with heteroatom-substituted alkynes, the electronic effects of the substituent can lead to the formation of competing 4- and 5-substituted pyridazine products.[3]
Proposed Solutions & Scientific Rationale:
-
Employ Lewis Acid Catalysis: The addition of a Lewis acid can enhance regioselectivity by coordinating to the tetrazine, lowering its LUMO energy and amplifying the electronic differences between the reacting centers. This coordination can also introduce steric bias, favoring one transition state over the other. A study by Gademann et al. demonstrated that Lewis acids mediate IEDDA reactions between tetrazines and silyl enol ethers to provide functionalized pyridazines with high regiocontrol.[4]
-
Modify Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, xylene) to polar aprotic (e.g., acetonitrile, DMF) or even highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP).[3] Solvent choice can subtly alter the electronic landscape of the reactants and favor one cycloaddition pathway.
-
Alter Dienophile Substituents: If synthetically feasible, modify the electronic nature of the dienophile's substituents. A more electron-donating or electron-withdrawing group can create a larger electronic bias, directing the cycloaddition more effectively. Studies have shown that heteroatom substituents like sulfanyl groups can direct regioselectivity through specific interactions in the transition state.[3]
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for IEDDA regioselectivity.
Question 2: My reaction to form a pyridazine from a 1,4-dicarbonyl compound and hydrazine stalls at the dihydropyridazine intermediate. What causes this and how can I drive the reaction to completion?
Plausible Cause: The final step in this common pyridazine synthesis is the oxidation of a dihydropyridazine intermediate to the aromatic pyridazine.[5] This step is not always spontaneous and can be the rate-limiting step. The reaction may stall if the conditions lack a suitable oxidant or if the dihydropyridazine is particularly stable.
Proposed Solutions & Scientific Rationale:
-
Introduce an Oxidant: Explicitly add an oxidizing agent to the reaction mixture after the initial condensation. Common choices include:
-
Air/Oxygen: Simply stirring the reaction mixture open to the air (or bubbling air/O2 through it) can be sufficient, especially with catalytic copper(II).[4]
-
Chemical Oxidants: Mild oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective.
-
Solvent Choice: In some systems, switching the solvent can promote oxidation. For example, Cu(II)-catalyzed cyclizations yield dihydropyridazines in acetonitrile, but directly afford the oxidized pyridazines in acetic acid.[4]
-
-
Increase Reaction Temperature: Higher temperatures can provide the activation energy needed for the final aromatization step. However, be cautious of potential degradation of starting materials or products.
-
Post-Condensation Workup: Isolate the crude dihydropyridazine and subject it to a separate oxidation step. This two-step approach avoids potential incompatibilities between the condensation and oxidation conditions.
Table 1: Comparison of Oxidation Strategies
| Method | Oxidant | Typical Conditions | Advantages | Disadvantages |
| In-situ (Aerobic) | Air (O₂) | Cu(II) catalyst, MeCN or AcOH, 60-100°C | One-pot, operationally simple | Can be slow, may not be effective for all substrates |
| In-situ (Chemical) | DDQ, MnO₂ | Reflux in Toluene or CH₂Cl₂ | Fast and efficient | Requires stoichiometric oxidant, purification can be more complex |
| Ex-situ (Base-promoted) | NaOH | Isolate intermediate, then treat with NaOH | Clean conversion of isolated intermediate | Requires an additional reaction step |
Section 2: Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. However, this reactivity can also open pathways to undesired isomers and byproducts.
Question 3: When performing a nucleophilic substitution on a 4-halopyridazine with a strong base like potassium amide, I'm getting a mixture of the expected 4-amino product and the isomeric 5-amino product (cine-substitution). Why does this happen?
Plausible Cause: This outcome is a classic indicator of a competing S_N(EA) (Elimination-Addition) mechanism, which proceeds through a highly reactive didehydropyridazine (pyridazyne) intermediate.[6] While the direct Addition-Elimination (S_N(AE)) mechanism yields the expected 4-substituted product, the strong base can also deprotonate the C-5 position, leading to elimination of the halide and formation of a 4,5-pyridazyne. The subsequent addition of the nucleophile (e.g., amide) to this symmetrical intermediate can occur at either C-4 or C-5, resulting in a mixture of regioisomers.[6]
Proposed Solutions & Scientific Rationale:
-
Use a Weaker Base/Nucleophile: The S_N(EA) pathway is favored by very strong, non-nucleophilic bases. Switching to a less basic nucleophile (e.g., sodium methoxide in methanol, or secondary amines without a strong external base) will favor the S_N(AE) pathway by promoting direct nucleophilic attack over deprotonation.
-
Modify Reaction Temperature: The activation energy for proton abstraction and elimination may be higher than that for direct nucleophilic attack. Running the reaction at lower temperatures can often suppress the S_N(EA) pathway.
-
Block the C-5 Position: If the synthesis allows, introduce a substituent at the C-5 position that cannot be abstracted by the base. This physically prevents the formation of the pyridazyne intermediate, forcing the reaction to proceed via the desired S_N(AE) mechanism.
Mechanistic Diagram of Competing Pathways
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Method Refinement for Nucleophilic Substitution on the Pyridazine Ring
Welcome to the technical support center for nucleophilic substitution on the pyridazine ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging heterocycle. The unique electronic properties of the pyridazine nucleus, characterized by its π-deficient nature, make it an attractive scaffold in medicinal chemistry but also introduce specific challenges in synthetic methodology.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, refine your methods, and achieve your synthetic goals with confidence.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing nucleophilic substitution on the pyridazine ring. Understanding these core concepts is the first step toward effective troubleshooting and method development.
Q1: What is the primary mechanism for nucleophilic substitution on an activated pyridazine ring?
Answer: The most common mechanism is the Nucleophilic Aromatic Substitution (SNAr) , which proceeds via an addition-elimination pathway.[2][3] The pyridazine ring's electron-deficient nature, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles, a reaction that is difficult on electron-rich rings like benzene.[2][4]
The process involves two key steps:
-
Addition: The nucleophile attacks an electron-deficient carbon atom on the pyridazine ring that bears a suitable leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is resonance-stabilized, with the electron-withdrawing nitrogen atoms playing a crucial role in this stabilization.[5]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
Q2: Which positions on the pyridazine ring are most reactive towards nucleophiles and why?
Answer: The carbon atoms adjacent to the ring nitrogens (the α-positions) and the carbon para to a nitrogen (the γ-position) are the most electrophilic and, therefore, most susceptible to nucleophilic attack. In pyridazine, these are positions 3, 6, 4, and 5 .
The reactivity is dictated by the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance. When a nucleophile attacks at a position α or γ to a ring nitrogen, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom, creating a more stable intermediate.[5] This lowers the activation energy for the reaction, making substitution at these positions more favorable compared to attack at the β-positions (positions 4 and 5 relative to the other nitrogen), where this stabilizing effect is absent.
Q3: What makes a good leaving group for SNAr reactions on pyridazines?
Answer: A good leaving group must be able to stabilize the negative charge it takes on when it departs. For SNAr reactions, the stability of the departing anion is paramount. Generally, the weaker the base, the better the leaving group. Halogens are commonly used, and their reactivity follows the trend: F > Cl > Br > I .
This trend is often counter-intuitive to those familiar with SN1/SN2 reactions in aliphatic chemistry.[6] In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Fluorine, being the most electronegative halogen, makes the carbon it is attached to highly electrophilic, thus accelerating the initial attack by the nucleophile.
| Leaving Group | Chemical Formula | Relative Reactivity | Key Considerations |
| Fluoro | -F | Highest | Strongly activates the ring for nucleophilic attack. |
| Chloro | -Cl | High | Most common and cost-effective choice. Good balance of reactivity and stability. |
| Bromo | -Br | Moderate | Less reactive than chloro but can be useful in specific cases. |
| Iodo | -I | Low | Generally a poor leaving group for SNAr unless strongly activated. |
| Sulfonyl | -SO₂R | High | Excellent leaving groups, but substrate preparation can be more complex. |
| Nitro | -NO₂ | High | Potent activating group and a good leaving group. |
Section 2: Experimental Design & Optimization
Careful planning of reaction conditions is critical for success. This section provides guidance on selecting the right parameters for your experiment.
Q4: How should I choose a solvent for my pyridazine substitution reaction?
Answer: Solvent choice is crucial as it must solvate the reactants and, more importantly, stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are generally the best choice. They can solvate the cation (e.g., K⁺ from a base like K₂CO₃) but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. Furthermore, they effectively stabilize the charged intermediate.
Protic solvents, like ethanol or water, can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down or inhibiting the reaction.[7]
| Solvent | Type | Boiling Point (°C) | Key Properties & Use Cases |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power, high boiling point allows for a wide temperature range. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Highly polar, excellent for difficult reactions requiring high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, useful for reactions with heat-sensitive compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Less polar than DMF/DMSO, good for reactions with moderately reactive nucleophiles. |
| Dioxane | Polar Aprotic | 101 | Higher boiling point than THF, useful alternative. |
| Ethanol / Acetic Acid | Polar Protic | 78 / 118 | Can be used, but may slow the reaction. Often employed when the nucleophile is generated in situ.[7] |
Q5: How do I determine the optimal reaction temperature?
Answer: Temperature is a critical but double-edged sword.
-
Too Low: The reaction may be too slow or may not proceed at all, as the activation energy for the formation of the Meisenheimer complex is not met.[7]
-
Too High: This can lead to decomposition of the starting material, product, or reagents, resulting in the formation of tar and other side products.[7]
Best Practice:
-
Start Conservatively: Begin with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Incremental Increases: If no reaction is observed after a few hours, gradually increase the temperature in 20 °C increments, allowing the reaction to stir for at least 1-2 hours at each new temperature while monitoring via TLC.
-
Find the Sweet Spot: The optimal temperature is the lowest temperature at which a reasonable reaction rate is observed with minimal byproduct formation. Many pyridazine substitutions run well between 80-120 °C.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can fail. This guide addresses the most common problems encountered during nucleophilic substitution on pyridazines.
Q6: My reaction is not working (low or no conversion). What should I do?
Answer: This is a common issue that can usually be resolved by systematically evaluating several factors. The following workflow can help diagnose the problem.
Q7: I'm getting multiple products and side reactions. How can I improve selectivity?
Answer: The formation of multiple products often points to issues with regioselectivity or over-reaction.
-
Regioselectivity Issues: If your pyridazine has multiple potential reaction sites (e.g., two different halogens), the outcome can be a mixture.
-
Solution: Lowering the reaction temperature can often favor the thermodynamically more stable product. You can also exploit the inherent reactivity differences; for instance, a fluorine atom is a much better leaving group than a chlorine atom, and substitution will preferentially occur at the C-F bond.
-
-
Side Reactions:
-
Dimerization/Polymerization: This can occur if the nucleophile can also react with the product.
-
Solution: Use a slow addition of the nucleophile or substrate to keep its instantaneous concentration low.
-
-
Ring Opening: With very strong nucleophiles like amide ions (e.g., KNH₂), ring-opening and rearrangement pathways (like the SN(ANRORC) mechanism) can compete with direct substitution.[3]
-
Solution: Use milder conditions (less reactive nucleophile, lower temperature) if this mechanism is not desired.
-
-
Q8: How can I effectively purify my final pyridazine product?
Answer: Pyridazine derivatives can be challenging to purify due to their polarity and potential to coordinate with silica gel.
-
Standard Flash Chromatography: This is the most common method.[8]
-
Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Tailing: If the compound streaks on the column (tailing), add a small amount (0.5-1%) of a modifier to the mobile phase. For basic compounds, use triethylamine or ammonia in methanol. For acidic compounds, use acetic acid.
-
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.
-
Crystallization: If the product is a solid, crystallization is a powerful purification technique that can also provide material for X-ray analysis. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good quality crystals.[9]
-
Acid/Base Extraction: If your product has a basic nitrogen or an acidic proton, an aqueous workup with dilute acid or base can help remove neutral impurities before chromatography.
Section 4: Standardized Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a representative workflow for the substitution of a chlorine atom on a pyridazine ring with a primary or secondary amine.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloropyridazine substrate (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS (see Protocol 2).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a larger volume of ethyl acetate or dichloromethane and wash with water (3x) to remove the bulk of the solvent (DMF/DMSO) and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).[8]
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot the crude reaction mixture on the baseline. It is also good practice to spot the starting material(s) in separate lanes for comparison.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., the solvent system planned for column chromatography). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a chemical stain (e.g., potassium permanganate) if the compounds are not UV-active.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The Rf (retention factor) value helps in designing the purification strategy.
References
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]
-
YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved from [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Retrieved from [Link]
-
Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
-
Joule, J. A. (2020, November). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry. ResearchGate. Retrieved from [Link]
-
D'Auria, M. (2015, November). Electrophilic Substitution In Azines. ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-100. Retrieved from [Link]
-
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(14), 5393. Retrieved from [Link]
-
Gomaa, M. A.-M. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20986-20998. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. chemistry-online.com [chemistry-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate via Single-Crystal X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of a successful development campaign. For scaffolds like pyridazine, a heterocyclic ring system of significant interest, understanding the precise atomic arrangement is paramount.[1][2][3] The pyridazine core's unique physicochemical properties make it an attractive component in designing novel therapeutics.[1][4] This guide provides an in-depth, experience-driven comparison of the methodologies involved in validating the structure of a candidate molecule, Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, using the gold-standard technique of Single-Crystal X-ray Crystallography (SC-XRD).
Our objective is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, compare viable alternatives, and establish a framework for self-validating results, ensuring the scientific integrity of your structural data.
The Imperative of Unambiguous Structure: Why X-ray Crystallography?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating molecular structure in solution, they provide a picture averaged over time and conformation.[5][6] For regulatory submissions and rational drug design, an unambiguous, high-resolution solid-state structure is often required. Single-crystal X-ray crystallography provides this definitive atomic map.[7][8][9] It remains the most powerful method for determining the precise 3D arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[9]
This level of detail is critical for:
-
Confirming Synthetic Route: Verifying that the intended molecule was synthesized, free of isomeric ambiguity.
-
Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model to understand how the molecule interacts with its biological target.[7]
-
Informing Downstream Development: Guiding formulation and polymorph screening by understanding the molecule's solid-state packing and intermolecular interactions.[10]
The Crystallization Challenge: A Comparative Approach to Growing Diffraction-Quality Crystals
The axiom of our field is "a good crystal is the key to a good structure." The process of obtaining a single, well-ordered crystal suitable for diffraction is often the most significant hurdle. It is a blend of science and empirical skill.[11] Here, we compare common crystallization strategies for a small organic molecule like this compound.
Core Principle: Crystallization is achieved by slowly bringing a solution to a state of supersaturation, allowing the compound to precipitate out of the solution in an ordered, crystalline form rather than as an amorphous solid.[11][12]
| Crystallization Method | Principle & Rationale | Best Suited For | Key Experimental Considerations |
| Slow Evaporation | A solution is prepared just below saturation. The solvent is allowed to evaporate slowly, increasing the solute concentration to the point of crystallization. This is often the simplest and first method to try.[13] | Compounds that are stable and have moderate solubility in a volatile solvent. | Solvent Choice is Critical: The solvent should not be too volatile (crystals grow too fast and are often of poor quality) or too non-volatile (crystallization takes too long). Acetone, ethyl acetate, or dichloromethane/hexane systems are good starting points. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed chamber containing a "poor" solvent (in which the compound is less soluble) that is miscible with the "good" solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[13] | Compounds that are sensitive to temperature changes or when fine control over the rate of crystallization is needed. Particularly useful for small sample quantities. | Solvent System Selection: Requires a miscible solvent/anti-solvent pair. Common pairs include Chloroform/Hexane, Methanol/Diethyl ether, or Toluene/Heptane. |
| Cooling Crystallization | The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[11] | Compounds with a significant difference in solubility at high and low temperatures. | Rate of Cooling: Slow, controlled cooling is essential. A Dewar flask or a well-insulated container can be used to slow the cooling process and promote the growth of larger, more ordered crystals. |
Protocol: Screening for Crystallization Conditions
A pragmatic approach involves parallel screening of various methods and solvent systems.
-
Purity First: Ensure the sample of this compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.[11]
-
Solubility Testing: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show limited solubility when cold.[11]
-
Setup Parallel Experiments: In small vials, attempt crystallization using the three methods described above with the most promising solvents and solvent/anti-solvent pairs.
-
Patience and Observation: Allow the vials to sit undisturbed for several days to weeks. Observe periodically under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.
From Crystal to Data: The X-ray Diffraction Workflow
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the process of data collection can begin.[14] This workflow is a standardized yet critical process.
Caption: The workflow for single-crystal X-ray structure determination.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable crystal is carefully selected and mounted on a specialized loop or glass fiber using cryo-oil.[7] For small molecules, data collection is often performed at a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal motion of the atoms and reduce radiation damage.[7]
-
Data Collection: The mounted crystal is placed on a diffractometer. A fine, collimated beam of monochromatic X-rays is directed at the crystal. As the crystal is slowly rotated, a series of diffraction patterns are collected on a detector.[8] Each spot (or "reflection") in the pattern contains information about the electron density within the crystal.[8][15]
-
Data Reduction: The collected images are processed to determine the position and intensity of each reflection. This step also determines the crystal's unit cell parameters and space group symmetry.
-
Structure Solution: This is the process of converting the diffraction intensities into an initial electron density map.[8] For small molecules, this "phase problem" is typically solved using computational techniques known as direct methods.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[16]
Interpreting the Results: The Hallmarks of a Validated Structure
The quality of a crystal structure is not subjective. It is assessed using a set of internationally recognized statistical parameters, primarily the R-factors. The International Union of Crystallography (IUCr) provides standards for reporting crystallographic data to ensure consistency and quality.[17][18]
Caption: Relationship between experimental data, the model, and the R-factor.
Key Validation Metrics
The results of the refinement process are summarized in a crystallographic information file (CIF) and typically presented in a standardized table.
| Parameter | What it Measures | Typical Value for a Good Structure | Causality & Interpretation |
| R1 (or R-factor) | The agreement between the observed diffraction amplitudes (Fo) and the calculated amplitudes (Fc) from the structural model.[15] | < 5% (0.05) | A low R1 value indicates that the atomic model accurately reproduces the experimental data. Values above 10% suggest a potentially incorrect or poorly refined model. |
| wR2 (weighted R-factor) | A weighted R-factor based on intensities (F²), which is statistically more robust. | < 15% (0.15) | This value is always higher than R1. It is sensitive to weaker reflections and provides a more comprehensive measure of the refinement's quality. |
| Goodness of Fit (GoF or S) | A measure of how well the model fits all the data. | ~1.0 | A GoF value close to 1.0 indicates that the model is a good fit to the data and that the weighting scheme is appropriate. A significantly higher value may indicate unmodeled disorder or other systematic errors. |
| Residual Electron Density (Δρ) | The difference between the observed and calculated electron density maps. | < ±0.5 e⁻/ų | Large positive or negative peaks in the final difference map suggest missing atoms or incorrectly assigned atomic positions, respectively. Ideally, the map should be relatively featureless. |
It is standard practice to use a service like the IUCr's checkCIF to automatically validate the data against established crystallographic standards before publication or submission.[17]
Conclusion: The Definitive Answer
Through the careful application of crystallization techniques and the rigorous process of X-ray diffraction, data processing, and refinement, we can achieve an unambiguous structural validation of this compound. The resulting crystal structure, validated by low R-factors and a clean residual electron density map, provides the highest level of confidence in the molecule's atomic connectivity, stereochemistry, and solid-state conformation. This structural data is not merely confirmatory; it is a foundational asset that empowers rational drug design, supports intellectual property claims, and de-risks the progression of a candidate molecule through the development pipeline.[19][20]
References
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved January 24, 2026, from [Link]
-
Holton, J. M., & Hura, G. L. (n.d.). x Ray crystallography. PMC. Retrieved January 24, 2026, from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved January 24, 2026, from [Link]
-
Guzei, I. A. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Mishra, A. (n.d.). Structure solution and refinement: introductory strategies. Retrieved January 24, 2026, from [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved January 24, 2026, from [Link]
-
International Union of Crystallography. (2011, June 2). IUCr Publication standards for crystal structures. Retrieved January 24, 2026, from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved January 24, 2026, from [Link]
-
Toby, B. H. (2006). R Factors in Rietveld Analysis: How Good is Good Enough. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. Retrieved January 24, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. IUCr Journals. Retrieved January 24, 2026, from [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved January 24, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved January 24, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Retrieved January 24, 2026, from [Link]
-
Baruch S. Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved January 24, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved January 24, 2026, from [Link]
-
Wlodawer, A. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. PMC. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 24, 2026, from [Link]
-
Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved January 24, 2026, from [Link]
-
Toby, B. H. (2006, March). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction. Retrieved January 24, 2026, from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2022). Validation Aspects in Structure-Based Drug Design. Retrieved January 24, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. Retrieved January 24, 2026, from [Link]
-
University of Durham. (n.d.). R-Factors. Retrieved January 24, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved January 24, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved January 24, 2026, from [Link]
-
Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved January 24, 2026, from [Link]
-
Allied Academies. (n.d.). NMR Spectroscopy vs. X-Ray Crystallography. Retrieved January 24, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Data requirements for structures submitted to Acta Cryst. Sections C and E. IUCr Journals. Retrieved January 24, 2026, from [Link]
-
MacLeod, S. G. (2024, July 1). Exploring crystal structure–physical property relationships with pressure. PMC. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Quasicrystal. Retrieved January 24, 2026, from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. crystallography.alliedacademies.com [crystallography.alliedacademies.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excillum.com [excillum.com]
- 10. Exploring crystal structure–physical property relationships with pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. iucr.org [iucr.org]
- 18. iucr.org [iucr.org]
- 19. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Pyridazine and Pyrimidine Analogs
Introduction: The Tale of Two Diazines in Medicinal Chemistry
In the vast landscape of heterocyclic chemistry, pyridazine and pyrimidine stand out as foundational scaffolds for the development of therapeutic agents. Both are six-membered aromatic rings containing two nitrogen atoms, known as diazines. However, the seemingly subtle difference in the placement of these nitrogen atoms—at positions 1 and 2 for pyridazine and 1 and 3 for pyrimidine—creates a profound divergence in their electronic properties, spatial arrangement, and, consequently, their biological activities.[1] Pyridazine and its derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] Similarly, the pyrimidine core is a cornerstone of medicinal chemistry, found in everything from nucleic acids (cytosine, thymine, uracil) to a plethora of approved drugs, exhibiting activities that span anticancer, anti-inflammatory, and antiviral applications.[5][6][7][8]
This guide provides an in-depth comparison of the biological activities of these two critical diazine analogs. By delving into their structure-activity relationships (SAR), examining quantitative experimental data, and outlining the protocols used for their evaluation, we aim to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of pyridazine- and pyrimidine-based therapeutics.
Comparative Analysis of Core Biological Activities
The therapeutic potential of both pyridazine and pyrimidine derivatives is extensive.[2][5] This section will compare their efficacy in key areas where both scaffolds have shown significant promise: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: A Battle of Kinase Inhibition
Both pyridazine and pyrimidine skeletons are considered "privileged structures" in the design of anticancer agents, particularly as kinase inhibitors.[9][10][11] The nitrogen atoms in these rings act as crucial hydrogen bond acceptors, enabling them to dock effectively into the ATP-binding pocket of various kinases, disrupting signaling pathways that drive tumor growth and proliferation.[9][11]
The pyrimidine core, in particular, has been extensively utilized to create kinase inhibitors, leading to several FDA-approved drugs.[11] Its structure is an isostere of the adenine ring of ATP, making it a natural fit for targeting ATP-binding sites.[12] Pyrazolo[3,4-d]pyrimidines, for example, are a well-established class of kinase inhibitors.[9][12]
Pyridazine-based compounds have also emerged as potent anticancer agents, with numerous derivatives showing significant activity against various cancer cell lines, including colon and breast cancer.[13][14] They often function by inhibiting key signaling pathways, such as those mediated by the vascular endothelial growth factor receptor (VEGFR).[13]
Quantitative Comparison: VEGFR-2 Inhibition
To illustrate a direct comparison, let's consider the inhibition of VEGFR-2, a critical target in angiogenesis. While a direct head-to-head comparison of structurally analogous pyridazine and pyrimidine inhibitors from a single study is rare, we can collate representative data from the literature to draw insights.
| Scaffold | Representative Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Compound 5b (a pyridazine derivative) | HCT-116 (Colon Cancer) | 0.05 | [13] |
| Pyrimidine | A N-trisubstituted pyrimidine | U937 (Leukemia) | 0.012 | [15] |
This table presents representative data and is not a direct comparison from a single study. IC50 values are highly dependent on the specific assay conditions and the full chemical structure of the compound.
The data, while from different studies, highlights the high potency that can be achieved with both scaffolds. The choice between a pyridazine or pyrimidine core may ultimately depend on the desired selectivity profile and the specific structural features of the target kinase's active site.
The MTT assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both pyridazine and pyrimidine analogs) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the compound concentration.
Caption: Simplified signaling pathway showing kinase inhibition.
Anti-inflammatory Activity: Targeting the COX Enzymes
Both pyridazine and pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[3][16] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes.
Several pyrimidine analogs are already in clinical use as anti-inflammatory drugs.[5] Their mechanism often involves suppressing the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins.[16] Studies have shown that specific pyrimidine derivatives can be highly selective for COX-2, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]
Pyridazinone-containing compounds have also been identified as potent anti-inflammatory agents.[3] Their structural features allow them to interact with the active site of COX enzymes, leading to their inhibition.
Quantitative Comparison: COX-2 Inhibition
Here, we compare the COX-2 inhibitory activity of representative compounds from both classes.
| Scaffold | Representative Compound | COX-2 IC50 (µM) | Reference |
| Pyridazine | A pyridazinone derivative | Not specified, but showed activity | [18] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative 29 | 0.25 | [5] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative 27 | 0.62 | [5] |
| Standard Drug | Celecoxib (Selective COX-2 Inhibitor) | 1.11 | [5] |
The data indicates that pyrimidine derivatives have been developed into highly potent and selective COX-2 inhibitors, with some compounds showing greater potency than the established drug Celecoxib.[5] While quantitative data for pyridazine-based COX inhibitors is less commonly reported in direct comparative studies, their potential in this area is well-recognized.
Antimicrobial Activity: A Broad Spectrum of Action
The search for new antimicrobial agents is a critical area of research, and both pyridazine and pyrimidine scaffolds have contributed to this effort.[19][20]
Pyridazine derivatives have been shown to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[2][4][19][20][21] The specific activity and spectrum are highly dependent on the substituents attached to the pyridazine ring.[19]
Similarly, pyrimidine derivatives have a long history of use as antimicrobial agents.[7] Their structural diversity allows for the development of compounds with activity against a variety of pathogens.
Comparative Insights:
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to a standardized concentration (typically 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (pyridazine and pyrimidine analogs) in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship (SAR) and Physicochemical Insights
The biological activity of these diazines is intrinsically linked to their chemical structure. The arrangement of the nitrogen atoms influences the molecule's dipole moment, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a unique electronic environment. This proximity can lead to lone pair-lone pair repulsion, which some theories suggest may increase the basicity and nucleophilicity at these nitrogens compared to what might be expected from inductive effects alone.[22] The substituents on the pyridazine ring, their positions, and their electronic properties (electron-donating or electron-withdrawing) play a crucial role in modulating the biological activity.[18][23][24]
-
Pyrimidine (1,3-Diazine): The nitrogen atoms at the 1 and 3 positions are separated, leading to different electronic and steric properties compared to pyridazine. The pyrimidine ring is a common bioisostere for purines, which explains its prevalence in kinase inhibitors.[12] The positions of substituents on the pyrimidine nucleus greatly influence the resulting biological activities.[6][25] For instance, in some anti-inflammatory pyrimidines, the presence of electron-releasing groups enhances activity, while electron-withdrawing groups can diminish it.[5]
Conclusion
Both pyridazine and pyrimidine are exceptionally versatile scaffolds in medicinal chemistry, each offering a distinct set of properties that can be exploited for drug design. The pyrimidine core is arguably more established, forming the basis of numerous approved drugs, especially in the realm of kinase inhibitors.[8][11] This is largely due to its structural similarity to the natural purine bases.[12] However, pyridazine continues to be a highly promising and fruitful area of research, with its derivatives demonstrating high potency across a range of therapeutic areas, including cancer and inflammation.[3][10]
The choice between these two diazines is not a matter of inherent superiority but rather a strategic decision based on the specific biological target. Understanding their subtle electronic and structural differences, coupled with a robust analysis of structure-activity relationships, will continue to empower medicinal chemists to design novel, effective, and selective therapeutics. The experimental protocols outlined in this guide provide a foundational framework for the rigorous evaluation of these promising compounds.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
-
(PDF) Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. Available at: [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available at: [Link]
-
[Antimicrobial activity of new pyridazine derivatives]. PubMed. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. Available at: [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. MDPI. Available at: [Link]
-
Why is pyrimidine less basic than pyridazine?. Quora. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. Available at: [Link]
-
In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Why is pyridazine more basic than pyrimidine and pyrazine? Wouldn't a closer nitrogen destabilize the positive charge more?. Reddit. Available at: [Link]
-
Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis. Available at: [Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Med Scie. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for the design of novel bioactive molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This guide will delve into the specific class of methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate derivatives and their analogues, exploring their potential in various therapeutic areas based on available in vitro data.
Synthesis of Substituted Pyridazine Derivatives
The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine, followed by various functionalization reactions. For instance, the synthesis of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives is achieved by reacting 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde and a secondary cyclic amine like imidazole or 1,2,4-triazole through a Mannich reaction[1]. This approach allows for the introduction of diverse substituents at the N-2 position, enabling the exploration of structure-activity relationships.
A general synthetic workflow for creating a library of substituted pyridazine derivatives is outlined below. This process highlights the key steps from starting materials to the final compounds ready for biological evaluation.
Caption: Generalized workflow for the synthesis of pyridazine derivatives.
Comparative In Vitro Efficacy
While specific in vitro data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining structurally related compounds. The substitutions at the C-5 and C-6 positions, along with the acetate moiety at C-3, are critical determinants of biological activity.
Anticancer Activity
Pyridazine derivatives have shown significant promise as anticancer agents. For example, a series of 4,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of ALK5 (TGF-β type 1 receptor kinase), a key target in cancer and fibrosis.[2] The structure-activity relationship (SAR) studies revealed that modifications at the C-4 and C-6 positions significantly impact their inhibitory potency.
| Compound Class | Target Cell Line/Enzyme | Key Findings | Reference |
| 4,6-disubstituted pyridazines | ALK5 | Showed marked potency against ALK5, with optimized hits being promising for inhaled delivery. | [2] |
| Hydroxymethyl-pyridyltriazenes | S180 cells | Hydroxymethyltriazenes were one to two orders of magnitude more inhibitory than dimethyl analogs. | [3] |
| 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones | Anticonvulsant activity | Compound 5g exhibited excellent activity, inhibiting 72.2% of convulsions. | [4] |
Table 1: Summary of In Vitro Anticancer and Anticonvulsant Activity of Pyridazine Derivatives
The cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives have been evaluated against S180 cells, demonstrating that the hydroxymethyltriazenes are significantly more inhibitory than their dimethyl counterparts.[3] This suggests that the nature of the substituent plays a crucial role in the cytotoxic potential of these compounds.
Enzyme Inhibition
The pyridazine scaffold is a common feature in various enzyme inhibitors. Studies on pyridazine-based compounds have demonstrated their ability to inhibit enzymes such as ALK5 and those involved in amyloid fibril formation.[2][5]
A study exploring the structure-activity relationship of pyridazine-based inhibitors of amyloid fibril formation found that the position and type of substituents on the flanking aromatic rings were crucial for their inhibitory activity.[5] Notably, a fluorinated derivative was found to be a more effective kinetic inhibitor than the original lead compound, highlighting the importance of subtle structural modifications.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Anti-inflammatory and Other Activities
Pyridazine and pyridazinone derivatives have also been investigated for their anti-inflammatory properties. A review of their pharmacological activities highlights the analgesic and anti-inflammatory actions of various substituted pyridazinones, with some derivatives showing reduced ulcerogenic side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[6] The presence of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been shown to enhance these activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents.
-
Substitutions at C-5 and C-6: As seen in the ALK5 inhibitors, substitutions at the C-4 and C-6 positions are critical for potency.[2] Similarly, for pyrido[2,3-d]pyridazin-8(7H)-ones, substitutions at the C-5 position significantly influence their anticonvulsant activity.[4] The presence of a chlorine atom at C-6 and a methyl group at C-5 in the target molecule of this guide likely plays a significant role in its biological profile.
-
The Acetate Moiety: The methyl acetate group at the C-3 position introduces a potential site for hydrolysis and interaction with biological targets. The ester functionality can influence the compound's solubility, cell permeability, and binding characteristics.
-
Halogenation: The presence of a chlorine atom, as in the case of the title compound, is a common feature in many bioactive molecules and can enhance binding affinity and modulate metabolic stability.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., S180 sarcoma cells) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The pyridazine scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct in vitro efficacy data for this compound remains limited in publicly accessible literature, the analysis of structurally related analogues provides valuable insights into its potential biological activities. The substitutions on the pyridazine ring, particularly at the C-5 and C-6 positions, are key determinants of efficacy and target specificity. Further in vitro studies on the title compound and its close derivatives are warranted to fully elucidate their therapeutic potential in areas such as oncology and inflammatory diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds.
References
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives. (1988). Cancer Letters. [Link]
-
This compound. (n.d.). AtoZ Molecules. [Link]
-
Studies on new substituted pyridazinones: synthesis and biological evaluation. (2014). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2020). Molecules. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). South Asian Research Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
A Head-to-Head Comparison of Pyridazinone Derivatives in Biological Assays: A Guide for Researchers
The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities.[1] For researchers and drug development professionals, navigating the landscape of these compounds to identify promising leads can be a significant challenge. This guide provides a direct head-to-head comparison of pyridazinone derivatives across key biological assays, focusing on their anticancer, anti-inflammatory, and cardiotonic properties. We will delve into the causality behind experimental choices, present detailed protocols for cornerstone assays, and offer a transparent look at comparative performance data to empower your research decisions.
The Enduring Appeal of the Pyridazinone Core
The six-membered heterocyclic structure of pyridazinone offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity.[1] This adaptability has led to the development of numerous derivatives that target a range of physiological pathways with significant therapeutic implications.[2] This guide will focus on three major areas of pyridazinone research: oncology, inflammation, and cardiovascular disease.
Section 1: Anticancer Activity of Pyridazinone Derivatives
Pyridazinone derivatives have emerged as a promising class of anticancer agents, with various compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[2] A common mechanism of action involves the inhibition of key enzymes in cell signaling pathways that are critical for cancer cell proliferation and survival.
Featured Biological Assay: XTT Cell Viability Assay
To objectively compare the cytotoxic potential of different pyridazinone derivatives, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely accepted and reliable method.[3] This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative assessment of cell proliferation and cytotoxicity.[4]
Rationale for Assay Selection: The XTT assay is preferred over the more traditional MTT assay in many instances because the resulting formazan dye is water-soluble, eliminating the need for a solubilization step and thereby reducing procedural complexity and potential for error.[5] The intensity of the colored formazan product is directly proportional to the number of metabolically active (living) cells, allowing for a straightforward determination of the concentration at which a compound inhibits cell growth by 50% (IC50).[4]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. The initial cell concentration is a critical parameter that can influence the observed inhibitory activity of the test compounds.[6]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.
-
Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the XTT tetrazolium salt to a soluble formazan dye.[5]
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Head-to-Head Comparison of Anticancer Pyridazinone Derivatives
The following table summarizes the cytotoxic activity of representative pyridazinone derivatives against various cancer cell lines, as determined by cell viability assays.
| Derivative Family | Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo-Pyridazinone | Compound 4 | HepG-2 (Liver) | 17.30 | [7] |
| HCT-116 (Colorectal) | 18.38 | [7] | ||
| MCF-7 (Breast) | 27.29 | [7] | ||
| Aminopyrimidine-Pyridazinone | Compound 2a | Glioblastoma | 4-8 | [8] |
| Triple-Negative Breast Cancer | 4-8 | [8] | ||
| Oral Squamous Cell Carcinoma | 4-8 | [8] | ||
| Colon Cancer | 4-8 | [8] | ||
| Indole-Pyridazinone | Compound 4aa | Saos-2 (Osteosarcoma) | ~10 | [9] |
| MNNG (Osteosarcoma) | ~10 | [9] | ||
| Compound 4ba | Saos-2 (Osteosarcoma) | <10 | [9] | |
| MNNG (Osteosarcoma) | <10 | [9] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Visualizing the Anticancer Assay Workflow
Caption: Mechanism of action for anti-inflammatory pyridazinone derivatives.
Section 3: Cardiotonic Activity of Pyridazinone Derivatives
Certain pyridazinone derivatives exhibit positive inotropic (cardiotonic) effects, meaning they increase the force of heart muscle contraction. This property makes them potential therapeutic agents for heart failure. A primary mechanism for this activity is the inhibition of phosphodiesterase III (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).
Featured Biological Assay: PDE3 Inhibition Assay
To compare the cardiotonic potential of pyridazinone derivatives, an in vitro PDE3 inhibition assay is the method of choice. This assay directly measures the ability of a compound to inhibit the activity of the PDE3 enzyme.
Rationale for Assay Selection: By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels in cardiac muscle cells. This leads to an increase in calcium influx and enhanced contractility. A direct enzyme inhibition assay provides a clear and quantifiable measure of a compound's potency as a PDE3 inhibitor.
Experimental Protocol: PDE3 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified PDE3 enzyme and its substrate, cAMP.
-
Inhibitor Preparation: Prepare serial dilutions of the pyridazinone derivatives.
-
Enzyme-Inhibitor Incubation: Incubate the PDE3 enzyme with the various concentrations of the pyridazinone derivatives.
-
Reaction Initiation: Start the reaction by adding cAMP to the enzyme-inhibitor mixture.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Quantification of cAMP Hydrolysis: Measure the amount of AMP produced (the product of cAMP hydrolysis) or the remaining cAMP. This can be done using various methods, including radioimmunoassay (RIA) or fluorescence polarization (FP) assays.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration and determine the IC50 value.
Head-to-Head Comparison of Cardiotonic Pyridazinone Derivatives
The following table compares the PDE3 inhibitory activity of different pyridazinone derivatives.
| Derivative Family | Compound | PDE3 IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4,5-Dihydropyridazinones | Imazodan, 5-methyl derivative (21a) | 0.6 | | | | 4,5,6,7-Tetrahydrobenzimidazole analog (21b) | 0.15 | | | | Milrinone (Reference) | 2.5 | | | Tricyclic Pyridazinones | Compound 30 | 1.0 | | | | Compound 31 | 1.8 | | | | Compound 32 | 1.6 | | | Pyrazolo[3,4-d]pyridazinones | Compound 23a | 0.14 (PDE5) | | | | Compound 23b | 0.18 (PDE5) | | | | Sildenafil (Reference) | 0.005 (PDE5) | |
Note: While some compounds in the table target PDE5, which is primarily associated with vasodilation, the inhibition of phosphodiesterases is a key mechanism for pyridazinones in the cardiovascular context. Lower IC50 values indicate greater potency.
Visualizing the Cardiotonic Signaling Pathway
Caption: Signaling pathway of cardiotonic pyridazinone derivatives via PDE3 inhibition.
Conclusion
This guide provides a comparative overview of pyridazinone derivatives in key biological assays, offering researchers a foundation for selecting and advancing promising compounds in their drug discovery pipelines. The data presented herein, sourced from peer-reviewed literature, highlights the remarkable versatility of the pyridazinone scaffold. By understanding the nuances of their performance in standardized assays and the underlying mechanisms of action, the scientific community can more effectively harness the therapeutic potential of this important class of molecules.
References
-
Abdel-rahman, H. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169571. [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 89, 103011. [Link]
-
Asif, M. (2014). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research, 1(1), 1004. [Link]
-
Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 425-433. [Link]
-
Goksen, U. S., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]
-
Guan, J., et al. (2019). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]
-
Hassan, G. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]
-
Lecointre, A., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences, 22(21), 11568. [Link]
-
Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(1), 2-3. [Link]
-
Asif, M. (2016). Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research, 5(4), 134-137. [Link]
-
Gursoy, S., et al. (2024). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]
-
Wiatrak, B., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules, 25(24), 6036. [Link]
-
Al-Warhi, T., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]
-
Gerard, S., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 146, 139-146. [Link]
-
Wodnicka, M., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
-
Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Inventi Rapid: Med Chem, 2021(3), 1-8. [Link]
-
El-Sayed, M. A. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 14(1), 22-41. [Link]
-
Al-Ostath, A., et al. (2022). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
Barreca, M. L., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3139. [Link]
-
Abdelgawad, M. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(42), 30438-30465. [Link]
-
Al-Suhaimi, K. S., et al. (2022). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Kumar, D., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2038. [Link]
-
Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. E-Journal of Chemistry, 8(1), 284-288. [Link]
-
Ioven, V., et al. (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 28(13), 5136. [Link]
-
El-Sayed, M. A. A., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
-
Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6653. [Link]
-
Esatbeyoglu, T., et al. (2021). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules, 26(16), 4983. [Link]
-
Li, Y., et al. (2023). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Al-Abd, A. M., et al. (2012). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Natural Products, 75(8), 1431-1436. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. With innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar compounds and adhering to fundamental principles of chemical safety, this document serves as a critical resource for researchers, scientists, and drug development professionals.
The prudent handling of any new chemical compound requires a conservative approach, assuming a higher level of risk in the absence of comprehensive data.[1] This guide is built on this principle, drawing parallels from available information on chlorinated pyridazines, acetate esters, and general best practices for managing chlorinated organic compounds.
Hazard Assessment: A Composite Sketch of Potential Risks
Due to the novelty of this compound, a specific Safety Data Sheet (SDS) is not yet available. Therefore, we must infer its potential hazards by examining its structural components: a chlorinated pyridazine core and a methyl acetate functional group.
-
Chlorinated Pyridazine Moiety: Compounds containing a chlorinated pyridazine structure, such as 3-Chloro-6-methylpyridazine, are known to cause skin and eye irritation.[2][3] It is prudent to assume that this compound may exhibit similar properties. Prolonged or repeated skin contact with chlorinated solvents can lead to dryness, flaking, and even chemical burns.[4]
-
Methyl Acetate Moiety: Acetate esters, like ethyl acetate and methyl acetate, are commonly used as laboratory solvents.[5][6][7] While generally having low acute toxicity, they can be flammable and may cause irritation to the eyes, skin, and respiratory tract, with some causing drowsiness or dizziness.[6][7][8]
-
Hazard Synthesis: Based on this analysis, this compound should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye irritation and skin irritation.
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on data for 3-Chloro-6-methylpyridazine.[3] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on data for 3-Chloro-6-methylpyridazine and general properties of chlorinated solvents.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 (Irritant) | Based on data for 3-Chloro-6-methylpyridazine and acetate esters.[2][3][5][6] |
| Flammability | Potential Flammable Liquid | Based on the properties of acetate esters.[5][6][8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[10] The following recommendations are based on a conservative assessment of the inferred hazards.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[11][12] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[13]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves.[5][14] Given the chlorinated and ester nature of the compound, nitrile or neoprene gloves are a reasonable starting point. However, it is crucial to perform a glove compatibility check with the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[11]
-
Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
Clothing: Long pants and closed-toe shoes are required.
-
Respiratory Protection
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15][16][17]
-
Respirators: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing risk.[1]
Preparation and Handling
-
Pre-use Checklist: Before handling, ensure that the chemical fume hood is functioning correctly, all necessary PPE is readily available, and an emergency plan is in place.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solubilization: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
Figure 1: Safe Handling Workflow
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[18]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Chlorinated organic compounds require special disposal procedures to prevent environmental contamination.[19][20]
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container for chlorinated waste. Do not mix with non-halogenated waste.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing boats, and absorbent materials, should be collected in a separate, clearly labeled container for solid chlorinated waste.
Disposal Pathway
-
Licensed Waste Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[21] Incineration at high temperatures is a common method for the complete destruction of chlorinated organic materials.[19][22]
-
Never dispose of this compound down the drain or in regular trash.[21]
Figure 2: Waste Disposal Pathway
Emergency Procedures: Preparedness is Paramount
In case of accidental exposure, immediate first aid is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[23] If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work while prioritizing personal and environmental safety. This guide serves as a foundational document, and it is imperative that all laboratory personnel receive thorough training on these procedures before handling this compound.
References
-
Hooker Chemical Corporation. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
-
American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
ACS Publications. (2023-04-04). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from [Link]
-
SEKISUI Specialty Chemicals. Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]
-
Olin Chlor Alkali. chlorinated solvents - product stewardship manual. Retrieved from [Link]
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
- Google Patents. US4215095A - Process for the incineration of chlorinated organic materials.
-
Conduct Science. (2019-10-03). Laboratory Safety Rules and Guidelines. Retrieved from [Link]
-
NEDT.org. (2024-02-15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
-
Scribd. Chlorine Safety Guidelines and Procedures. Retrieved from [Link]
-
Purdue Department of Physics and Astronomy. Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Retrieved from [Link]
-
Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
-
KHA Online-SDS. Ethyl Acetate Technical Specifications: Uses: Personal Protective Equipment. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019-03-25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]
-
KHA Online-SDS. (2020-10-16). Ethyl Acetate: Uses and Safety Tips. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. agilent.com [agilent.com]
- 7. Ethyl Acetate: Uses and Safety Tips - KHA Online-SDS [kha.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3.imimg.com [3.imimg.com]
- 13. CCOHS: Chlorine [ccohs.ca]
- 14. scribd.com [scribd.com]
- 15. uwlax.edu [uwlax.edu]
- 16. conductscience.com [conductscience.com]
- 17. fishersci.se [fishersci.se]
- 18. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 22. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 23. sekisui-sc.com [sekisui-sc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
